Product packaging for 2'-O-Methyl-5-Iodo-Uridine(Cat. No.:)

2'-O-Methyl-5-Iodo-Uridine

Cat. No.: B15497138
M. Wt: 406.4 g/mol
InChI Key: JCBWIQMADDCAIC-MWQQHZPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-O-Methyl-5-Iodo-Uridine is a useful research compound. Its molecular formula is C19H19FN2O7 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19FN2O7 B15497138 2'-O-Methyl-5-Iodo-Uridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19FN2O7

Molecular Weight

406.4 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C19H19FN2O7/c1-10-3-5-12(6-4-10)18(25)27-9-13-15(20)16(28-11(2)23)17(29-13)22-8-7-14(24)21-19(22)26/h3-8,13,15-17H,9H2,1-2H3,(H,21,24,26)/t13-,15-,16-,17-/m1/s1

InChI Key

JCBWIQMADDCAIC-MWQQHZPXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C)F

Origin of Product

United States

Methodological & Application

Application Notes and Protocols for In Vivo RNA Metabolic Labeling Using 2'-O-Methyl-5-Iodo-Uridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a proposed framework for the use of 2'-O-Methyl-5-Iodo-Uridine (2'-O-Me-5-IU) for in vivo RNA metabolic labeling. As of the date of this document, there is a lack of specific published data on the in vivo application of this particular compound for RNA labeling. Therefore, the methodologies described below are extrapolated from established protocols for similar uridine analogs, such as 5-ethynyluridine (EU) and 5-bromouridine (BrU).[1][2][3] Significant experimental validation is required to determine the optimal conditions, efficacy, and potential toxicity of 2'-O-Me-5-IU for in vivo use.

Introduction

Metabolic labeling of newly transcribed RNA is a powerful technique to study the dynamics of gene expression, including RNA synthesis, processing, and turnover. This is achieved by introducing a modified nucleoside analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases. This compound is a modified nucleoside with potential for use as an RNA metabolic label. The 2'-O-methyl group is a common natural modification in RNA that can enhance stability, while the 5-iodo group can serve as a handle for subsequent detection or enrichment.[4] This document provides a hypothetical guide for researchers, scientists, and drug development professionals on the potential application of 2'-O-Me-5-IU for in vivo RNA metabolic labeling.

Principle of the Method

The proposed method is based on the premise that exogenously supplied 2'-O-Me-5-IU will be taken up by cells in vivo and subsequently phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog would then be utilized by RNA polymerases as a substrate in place of uridine triphosphate (UTP) during transcription, leading to its incorporation into newly synthesized RNA. The presence of the iodine atom on the uracil base would then allow for the specific detection or isolation of the labeled RNA population.

Data Presentation

Due to the absence of experimental data for 2'-O-Me-5-IU, the following tables present a template for the types of quantitative data that should be collected during the validation of this compound. Data from studies using similar analogs are provided for context where available.

Table 1: Proposed In Vivo Administration Parameters for 2'-O-Me-5-IU in a Mouse Model

ParameterProposed RangeRationale / Reference (Analog)
Animal Model Mouse (e.g., C57BL/6)Commonly used for in vivo studies.
Administration Route Intraperitoneal (IP) injectionCommon route for systemic delivery of nucleoside analogs.[5]
Vehicle DMSO, SalineDepends on the solubility of 2'-O-Me-5-IU.[5]
Dosage 10 - 100 mg/kgDose-response and toxicity studies are essential. This range is a starting point based on other nucleoside analogs.
Labeling Duration 1 - 24 hoursThe optimal duration will depend on the research question and the turnover rate of the RNA of interest.[6]

Table 2: Hypothetical Labeling Efficiency and Toxicity Profile of 2'-O-Me-5-IU

MetricTarget ValueMethod of AssessmentReference (Analog)
RNA Incorporation Rate > 0.1% of total UridineLC-MS/MS analysis of digested RNA5-vinyluridine incorporation was found to be around 0.1% in vivo.[5]
Cellular Toxicity (LD50) To be determinedStandard toxicology studiesToxicity is a known concern with halogenated nucleosides like 5-fluorouracil.[7][8]
Effect on Transcription Minimal perturbationRNA-Seq analysis of labeled vs. unlabeled cells5-ethynyluridine has been shown to perturb nuclear RNA metabolism.[6][9]
Animal Health Monitoring No significant weight loss or adverse effectsDaily monitoring of animal weight and behaviorImportant for any in vivo study.[7]

Experimental Protocols

The following are detailed, yet hypothetical, protocols for the use of 2'-O-Me-5-IU in in vivo RNA metabolic labeling. These protocols require extensive optimization and validation.

Protocol 1: In Vivo Administration of this compound in Mice
  • Preparation of 2'-O-Me-5-IU Solution:

    • Determine the solubility of 2'-O-Me-5-IU in biocompatible solvents such as DMSO or saline.

    • Prepare a stock solution at a concentration suitable for injection. For example, if using DMSO, prepare a high-concentration stock and dilute it in sterile saline just before use to minimize DMSO toxicity.

    • The final injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).

  • Animal Handling and Injection:

    • Acclimatize mice to the experimental conditions.

    • Calculate the required dose of 2'-O-Me-5-IU based on the animal's body weight.

    • Administer the 2'-O-Me-5-IU solution via intraperitoneal (IP) injection using a sterile syringe and needle.

    • A control group of animals should be injected with the vehicle alone.

  • Labeling Period:

    • House the animals under standard conditions for the desired labeling period (e.g., 1, 4, 12, or 24 hours).

    • Monitor the animals for any signs of distress or toxicity.

  • Tissue Harvest:

    • At the end of the labeling period, euthanize the animals using an approved method.

    • Dissect the tissues of interest (e.g., liver, spleen, tumor) and immediately snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution to prevent RNA degradation.[10]

    • Store the tissues at -80°C until RNA extraction.

Protocol 2: Isolation of Total RNA from Tissues
  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol or a similar guanidinium thiocyanate-based solution) using a mechanical homogenizer.[10][11] The ratio of lysis buffer to tissue should be optimized.

  • RNA Extraction:

    • Follow a standard RNA extraction protocol, such as the phenol-chloroform method or a column-based RNA purification kit.[12]

    • Perform a phase separation by adding chloroform and centrifuging.

    • Precipitate the RNA from the aqueous phase using isopropanol.

    • Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

    • Air-dry the pellet and resuspend it in RNase-free water.

  • RNA Quality Control:

    • Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

    • Evaluate the integrity of the RNA by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 3: Detection and Enrichment of 2'-O-Me-5-IU Labeled RNA (Hypothetical)

Method A: Immunoprecipitation (IP)-based Enrichment

This method assumes the availability of a specific antibody that recognizes 5-iodouridine.

  • Antibody Conjugation to Beads:

    • Couple an anti-5-iodouridine antibody to magnetic beads (e.g., Protein A/G beads) according to the manufacturer's instructions.

  • RNA Fragmentation:

    • Fragment the total RNA to a suitable size range (e.g., 100-500 nucleotides) using chemical or enzymatic methods. This can improve the efficiency of immunoprecipitation.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with the antibody-conjugated beads in an appropriate binding buffer.

    • Wash the beads several times to remove non-specifically bound RNA.

  • Elution of Labeled RNA:

    • Elute the captured RNA from the beads using a suitable elution buffer (e.g., a high-salt buffer or a competitive nucleoside).

  • Downstream Analysis:

    • The enriched RNA can be used for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.

Method B: Chemical-based Enrichment (Palladium-Catalyzed Cross-Coupling)

This method is based on the potential for Sonogashira or similar cross-coupling reactions on the iodo-uridine base.

  • Biotinylation of Labeled RNA:

    • Develop a protocol for the palladium-catalyzed coupling of a biotin-alkyne or a similar biotinylated probe to the 5-iodo group on the incorporated uridine. This would require significant optimization to ensure RNA integrity.

  • Affinity Purification:

    • Incubate the biotinylated RNA with streptavidin-coated magnetic beads.

    • Wash the beads to remove non-biotinylated RNA.

  • Elution and Analysis:

    • Elute the captured RNA and proceed with downstream analysis as described above.

Visualization of Workflows and Pathways

Experimental_Workflow Experimental Workflow for In Vivo RNA Labeling with 2'-O-Me-5-IU cluster_animal In Vivo Labeling cluster_lab Sample Processing cluster_analysis Downstream Analysis admin 1. Administration of 2'-O-Me-5-IU to Animal labeling 2. In Vivo Labeling Period admin->labeling harvest 3. Tissue Harvest labeling->harvest rna_extraction 4. Total RNA Extraction harvest->rna_extraction qc 5. RNA Quality Control rna_extraction->qc enrichment 6. Enrichment of Labeled RNA qc->enrichment rt_qpcr RT-qPCR enrichment->rt_qpcr ngs RNA-Sequencing enrichment->ngs microarray Microarray enrichment->microarray

Caption: Proposed experimental workflow for in vivo RNA metabolic labeling.

Metabolic_Pathway Hypothetical Metabolic Pathway of 2'-O-Me-5-IU extracellular 2'-O-Me-5-IU (Extracellular) intracellular 2'-O-Me-5-IU (Intracellular) extracellular->intracellular Nucleoside Transporter monophosphate 2'-O-Me-5-IUMP intracellular->monophosphate Uridine Kinase (Hypothesized) diphosphate 2'-O-Me-5-IUDP monophosphate->diphosphate UMP-CMP Kinase triphosphate 2'-O-Me-5-IUTP diphosphate->triphosphate Nucleoside Diphosphate Kinase rna Incorporation into Nascent RNA triphosphate->rna RNA Polymerase

Caption: Proposed metabolic activation and incorporation pathway.

References

Application Notes and Protocols for 2'-O-Methyl-5-Iodo-Uridine in RNA X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A significant hurdle in determining the three-dimensional structure of RNA molecules by X-ray crystallography is the "phase problem." While diffraction patterns provide the intensities of X-ray waves scattered by a crystal, the phase information is lost. To reconstruct the electron density map and ultimately the molecular structure, this phase information must be retrieved. One of the most powerful methods for de novo phase determination is the use of heavy-atom derivatives.[1]

2'-O-Methyl-5-Iodo-Uridine is a synthetically modified ribonucleotide that serves as an excellent tool for this purpose. The covalently attached iodine atom at the 5-position of the uracil base is a strong anomalous scatterer, facilitating phase determination through techniques like Single-wavelength Anomalous Dispersion (SAD).[1][2][3] Furthermore, the 2'-O-Methyl group on the ribose sugar confers nuclease resistance to the RNA, enhancing its stability during the often lengthy processes of purification and crystallization.[4][5]

These application notes provide an overview of the use of this compound in RNA crystallography, along with detailed protocols for its incorporation and use in structure determination.

Application Notes

Principle of Operation

The utility of this compound in RNA crystallography is twofold:

  • Anomalous Scattering for Phasing: The iodine atom, with its high atomic number, interacts with X-rays to produce a measurable anomalous scattering signal.[2] This signal, which is the difference in scattering intensity between Bijvoet pairs of reflections, is used in SAD phasing to locate the position of the iodine atoms within the crystal lattice. Once the positions of these heavy atoms are known, they can be used to calculate initial phase estimates for the entire RNA molecule, paving the way for structure solution.[6][7]

  • Enhanced RNA Stability: The 2'-O-Methyl modification protects the RNA backbone from cleavage by many common ribonucleases (RNases).[4] This increased chemical stability is a significant advantage, as RNA is notoriously susceptible to degradation. This stability ensures that the RNA remains intact and homogeneous throughout the purification, crystallization, and data collection processes.

Advantages of Site-Specific Iodination

Covalently incorporating an iodine atom at a specific site within the RNA sequence offers several advantages over traditional heavy-atom derivatization methods like crystal soaking.

FeatureThis compound IncorporationHeavy-Atom Soaking
Specificity The heavy atom is at a pre-determined, specific site in the RNA sequence.[6]Binding sites are often unknown and can be non-specific.[1]
Occupancy Stoichiometric and high-occupancy incorporation of the heavy atom.Variable and often low occupancy of the heavy atom.
Crystal Integrity The modified RNA is crystallized directly, minimizing crystal damage.Soaking can cause crystal cracking, deterioration, and loss of diffraction quality.[1]
Isomorphism Generally results in highly isomorphous crystals compared to the native RNA.Can lead to non-isomorphism, complicating phase determination.[8]
RNA Stability The 2'-O-Methyl group provides inherent nuclease resistance.[4]No inherent stability is conferred to the RNA molecule.
Considerations and Limitations
  • RNA Size: The direct chemical synthesis of RNA is generally practical for oligonucleotides up to about 40-60 nucleotides in length.[7][9] For larger RNA molecules, segmental labeling strategies are required.[6][7][9][10]

  • Radiation Damage: Halogenated nucleotides, including 5-iodouridine, can be susceptible to radiation-induced bond cleavage during X-ray data collection.[11][12] This can lead to a decay of the anomalous signal over time. Therefore, data collection strategies should aim to minimize the X-ray dose, for instance, by using cryo-crystallography and collecting data efficiently.[13]

  • Synthesis of Phosphoramidite: The chemical synthesis of the this compound phosphoramidite building block can be complex and challenging.[4] However, these reagents are commercially available.[14]

Experimental Protocols

Protocol 1: Incorporation of this compound into RNA

The method of incorporation depends on the size of the target RNA molecule.

A. Direct Chemical Synthesis (for RNAs < 60 nucleotides)

This method utilizes standard solid-phase phosphoramidite chemistry to build the RNA molecule nucleotide by nucleotide on a solid support.

  • Monomer Preparation: Obtain the 5'-DMT-2'-O-Methyl-5-Iodo-Uridine-3'-CE phosphoramidite. Ensure it is of high purity and handled under anhydrous conditions.

  • Automated RNA Synthesis:

    • Program the DNA/RNA synthesizer with the desired RNA sequence.

    • In the synthesis cycle corresponding to the desired uridine position, use the this compound phosphoramidite instead of the standard uridine phosphoramidite.

    • Use extended coupling times (e.g., 10-15 minutes) for the modified monomer to ensure efficient incorporation, as the 2'-O-Methyl group can add steric bulk.[4]

  • Deprotection and Cleavage:

    • Following synthesis, cleave the RNA from the solid support and remove the base and phosphate protecting groups using standard protocols for 2'-O-Methyl RNA. This is typically done using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine).

    • The 2'-O-Methyl and 5-Iodo modifications are stable to these deprotection conditions.

  • Purification:

    • Purify the full-length, iodinated RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Confirm the mass of the purified RNA using mass spectrometry to verify the successful incorporation of the iodinated nucleotide.

B. Segmental Labeling Strategy (for RNAs > 60 nucleotides)

This "two-piece" or "multi-piece" approach is used for large RNAs where full chemical synthesis is not feasible.[7][9]

  • Design: Strategically divide the target RNA into segments. At least one segment must be small enough for chemical synthesis and contain the desired this compound modification. The remaining larger segment(s) will be produced by in vitro transcription. Choose a break point in a region of the RNA that is not critical for its overall fold.

  • Chemical Synthesis of Iodinated Fragment: Synthesize and purify the small RNA fragment containing this compound as described in Protocol 1A.

  • In Vitro Transcription of Unlabeled Fragment(s):

    • Synthesize the larger RNA segment(s) using T7 RNA polymerase from a DNA template.

    • To ensure a homogeneous 3'-end, a self-cleaving ribozyme (e.g., a hammerhead ribozyme) can be included in the transcript design.[6][7][9][10]

    • Purify the transcribed RNA using denaturing PAGE.

  • Annealing and Ligation (Optional):

    • Anneal the chemically synthesized, iodinated fragment with the in vitro transcribed fragment(s) by heating the mixture to 65-90°C and then slowly cooling to room temperature in a buffer containing magnesium ions.[15]

    • For many applications, the annealed, non-covalently linked complex is sufficiently stable for crystallization, essentially containing a nick in the backbone.[6]

    • If a contiguous backbone is required, the fragments can be enzymatically ligated using an enzyme like T4 RNA ligase.

  • Purification of the Complex: Purify the final annealed complex using native gel electrophoresis or size-exclusion chromatography to separate the correctly formed complex from any unassembled fragments.

Segmental_Labeling_Workflow cluster_assembly Assembly & Purification chem_synth Chemical Synthesis (Iodinated Fragment) anneal Annealing of Fragments chem_synth->anneal ivt In Vitro Transcription (Large Fragment) ivt->anneal purify Purification of Iodinated RNA Complex anneal->purify

Workflow for segmental labeling of large RNA molecules.
Protocol 2: Crystallization of Iodinated RNA

  • RNA Sample Preparation:

    • After purification, dialyze the iodinated RNA into a low-salt buffer (e.g., 10 mM HEPES pH 7.5, 50 mM NaCl).

    • Anneal the RNA by heating to 60-90°C for 2-3 minutes, followed by slow cooling to room temperature to ensure proper folding.[15] Add MgCl₂ to a final concentration of 5-10 mM during the cooling process.

    • Concentrate the RNA to a suitable concentration for crystallization screening (typically 5-15 mg/mL).

  • Crystallization Screening:

    • Use sparse matrix screening kits designed for nucleic acids to screen a wide range of crystallization conditions (precipitants, pH, salts, and additives).

    • Set up crystallization trials using sitting-drop or hanging-drop vapor diffusion methods at a constant temperature (e.g., 4°C or 20°C).

    • In many cases, iodinated RNA will crystallize under similar conditions as the native, unmodified RNA.[7][9]

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the conditions by finely varying the concentrations of the precipitant, salt, and RNA, as well as the pH.

    • Micro-seeding can be employed to improve crystal size and quality.

  • Cryo-protection:

    • Before X-ray data collection, crystals must be cryo-protected to prevent ice formation.

    • Soak the crystals in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol, ethylene glycol, or MPD).

    • Flash-cool the cryo-protected crystals in liquid nitrogen.

Protocol 3: X-ray Data Collection and SAD Phasing
  • Data Collection:

    • Collect a high-redundancy diffraction dataset at a synchrotron beamline.

    • The X-ray wavelength should be chosen to maximize the anomalous signal (f'') of iodine. While tuning the wavelength to the iodine L-III absorption edge (~2.7 Å) is optimal, data collection using a fixed-wavelength copper anode X-ray source (Cu Kα, λ = 1.5418 Å) is also highly effective, as iodine still has a significant anomalous signal at this energy.[2][3]

    • Collect a complete dataset with high redundancy (>3) to ensure the anomalous signal is measured accurately.[3]

  • Data Processing:

    • Process the diffraction data using software such as XDS or HKL2000.

    • Ensure that the anomalous signal is preserved during data reduction by not merging Friedel pairs.

  • SAD Phasing and Structure Solution:

    • Use a phasing program (e.g., SHELXD, Phenix.AutoSol, or SOLVE) to locate the iodine heavy-atom substructure from the anomalous differences.

    • Once the iodine sites are found, calculate initial experimental phases.

    • Perform phase improvement through density modification (e.g., solvent flattening) to generate an initial electron density map.

    • If the map is of sufficient quality, build an initial model of the RNA into the electron density using software like Coot.

    • Refine the model against the diffraction data using refinement programs like Phenix.refine or REFMAC5.

Phasing_Workflow cluster_exp Experimental Steps cluster_comp Computational Steps rna_prep Iodinated RNA Preparation crystallization Crystallization rna_prep->crystallization data_collection X-ray Data Collection (Anomalous) crystallization->data_collection data_processing Data Processing data_collection->data_processing phasing SAD Phasing: Substructure Solution data_processing->phasing density_mod Phase Improvement & Density Modification phasing->density_mod model_building Model Building density_mod->model_building refinement Structure Refinement model_building->refinement final_structure Final RNA Structure refinement->final_structure

Overall workflow from iodinated RNA to final structure.

Quantitative Data Example

The following table provides an example of crystallographic data statistics for a structure solved using 5-iodouridine for SAD phasing. The data is based on the adenine riboswitch aptamer domain (rA71) labeled with two 5-iodouridines.[1]

Data Collection & Refinement Statistics (Example: U28U31-I-rA71)
Data Collection
Space groupP2₁2₁2₁
Cell dimensions (a, b, c) (Å)35.8, 52.8, 79.5
Resolution (Å)50.0 - 2.40 (2.49 - 2.40)
Rmerge0.103 (0.584)
I / σI10.3 (2.1)
Completeness (%)99.9 (100.0)
Redundancy6.7 (6.8)
Refinement
No. of reflections8116
Rwork / Rfree0.228 / 0.265
No. of atoms1599
Average B-factor (Ų)51.9
R.m.s. deviations
    Bond lengths (Å)0.004
    Bond angles (°)0.93

Values in parentheses are for the highest-resolution shell.

References

Application Notes and Protocols: 2'-O-Methyl-5-Iodo-Uridine as a Probe for Studying RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA-protein interactions is fundamental to understanding cellular processes and the development of novel therapeutics. Modified nucleotides are invaluable tools in this field, offering unique functionalities to probe these complex interactions. 2'-O-Methyl-5-Iodo-Uridine is a synthetically modified ribonucleoside designed to offer a dual advantage for the structural and functional analysis of RNA-protein complexes. This molecule combines the properties of 2'-O-methylation, which confers enzymatic stability and favorable conformational properties to RNA, with the heavy atom and photocrosslinking capabilities of 5-iodouracil. These features make it a powerful probe for a range of biophysical and structural biology techniques.

The 2'-O-methyl group enhances the stability of RNA by providing protection against nuclease degradation and by pre-organizing the ribose sugar into an A-form helix, which is the canonical conformation of RNA helices.[1][2][3] This modification can influence the binding affinity of proteins and stabilize RNA structures for crystallographic or NMR studies.[4] The iodine atom at the 5-position of the uracil base serves two key purposes. Firstly, as a heavy atom, it is useful for phasing in X-ray crystallography, aiding in the determination of three-dimensional structures of RNA-protein complexes.[5][6] Secondly, 5-iodouridine is a highly efficient photo-crosslinker upon exposure to long-wavelength UV light (around 325 nm), allowing for the formation of covalent bonds between the RNA and interacting proteins at the site of modification.[7][8][9] This enables the precise identification of binding sites and the interacting amino acid residues.

These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into RNA and its use in key experimental techniques to elucidate the intricacies of RNA-protein interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₃IN₂O₆N/A
Molecular Weight 384.12 g/mol N/A
Modification Type Dual: Ribose (2'-O-Methyl) and Base (5-Iodo)N/A
Key Features Nuclease resistance, A-form helix stabilization, Heavy atom for phasing, Photocrosslinking capability[1][2][5][6][7][8]
Table 2: Expected Impact of this compound Incorporation on RNA Properties and RNA-Protein Interaction Studies
ParameterEffect of 2'-O-Methyl ModificationEffect of 5-Iodo ModificationCombined Effect and Application
RNA Stability Increased resistance to endo- and exonucleases.[1]Minimal effect on duplex stability.Enhanced stability of the RNA probe for prolonged experiments.
RNA Conformation Biases ribose pucker towards C3'-endo, stabilizing A-form helices.[1][3]Minimal perturbation of helical structure.Structurally homogenous RNA population, beneficial for crystallography and NMR.
Protein Binding Affinity (Kd) Can increase or decrease affinity depending on the specific protein and binding mode.[4]Generally minimal impact on binding affinity.Allows for the study of specific protein interactions with a stabilized RNA conformation.
X-ray Crystallography Can improve crystal packing and diffraction quality due to conformational homogeneity.Provides a heavy atom for solving the phase problem (isomorphous replacement or anomalous scattering).[5][6]Facilitates the determination of high-resolution 3D structures of RNA-protein complexes.
NMR Spectroscopy Simplifies spectra by reducing conformational heterogeneity.Can be used to monitor structural changes upon protein binding.Aids in the structural analysis of RNA-protein complexes in solution.
Photocrosslinking N/AEnables efficient covalent crosslinking to interacting proteins upon UV irradiation (~325 nm).[7][8]Allows for the identification of RNA-binding proteins and the precise mapping of binding sites.

Experimental Protocols

Protocol 1: Incorporation of this compound into RNA via Solid-Phase Synthesis

This protocol outlines the standard phosphoramidite chemistry for synthesizing an RNA oligonucleotide containing a site-specific this compound.

Materials:

  • This compound phosphoramidite

  • Standard A, C, G, and U phosphoramidites (with appropriate 2'-O-protection, e.g., TBDMS or TOM)

  • Controlled Pore Glass (CPG) solid support

  • DNA/RNA synthesizer

  • Reagents for oligonucleotide synthesis: Activator (e.g., 1H-tetrazole), Capping reagents, Oxidizing agent, Deblocking solution (trichloroacetic acid in dichloromethane)

  • Deprotection solution (e.g., AMA: aqueous methylamine/ammonium hydroxide)

  • Desalting columns

  • HPLC system for purification

Methodology:

  • Phosphoramidite Preparation: Synthesize or procure the this compound phosphoramidite. The synthesis generally involves the protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl.

  • Automated RNA Synthesis:

    • Program the desired RNA sequence into the DNA/RNA synthesizer.

    • Install the this compound phosphoramidite on a designated port of the synthesizer.

    • Initiate the synthesis on the CPG solid support. The synthesis cycle involves:

      • Deblocking: Removal of the 5'-DMT group.

      • Coupling: Addition of the next phosphoramidite in the sequence.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups.

      • Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

  • Cleavage and Deprotection:

    • Following synthesis, transfer the CPG support to a vial.

    • Add the deprotection solution (e.g., AMA) and incubate at the recommended temperature and time to cleave the RNA from the support and remove the base and phosphate protecting groups.

    • Evaporate the deprotection solution.

  • 2'-O-Protecting Group Removal:

    • Resuspend the RNA pellet in a solution to remove the 2'-O-silyl protecting groups (e.g., triethylamine trihydrofluoride in DMSO).

    • Incubate as required.

    • Quench the reaction and precipitate the RNA.

  • Purification:

    • Resuspend the RNA pellet in nuclease-free water.

    • Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Verify the mass of the purified RNA using mass spectrometry.

Protocol 2: UV Photocrosslinking of RNA-Protein Complexes

This protocol describes how to perform a UV crosslinking experiment using an RNA probe containing this compound to identify interacting proteins.

Materials:

  • Purified RNA containing this compound (radiolabeled or biotinylated for detection)

  • Purified protein of interest or cell lysate

  • Binding buffer (optimized for the specific interaction)

  • UV crosslinking apparatus with a 325 nm light source

  • SDS-PAGE gels

  • Autoradiography film or streptavidin-HRP for chemiluminescence detection

Methodology:

  • Binding Reaction:

    • In a microfuge tube, combine the RNA probe and the protein in the binding buffer.

    • Incubate the reaction mixture on ice or at the optimal temperature for complex formation (typically 20-30 minutes).

  • UV Irradiation:

    • Place the reaction tubes in the UV crosslinker on a cold block.

    • Irradiate the samples with 325 nm UV light for a predetermined time (optimization may be required, typically 5-30 minutes).[8]

  • Nuclease Digestion (Optional):

    • To simplify the analysis, digest the non-crosslinked regions of the RNA by adding RNase A and/or RNase T1. This leaves only the peptide crosslinked to a small RNA fragment.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading buffer to the samples and heat to denature.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to autoradiography film if the RNA is radiolabeled, or transfer to a membrane for western blotting and detection with streptavidin-HRP if the RNA is biotinylated.

    • A band corresponding to the molecular weight of the protein plus the crosslinked RNA fragment will indicate a successful crosslinking event.

Protocol 3: Filter Binding Assay to Quantify RNA-Protein Binding Affinity

This protocol details a filter binding assay to determine the dissociation constant (Kd) of an RNA-protein interaction using an RNA probe with this compound.

Materials:

  • Radiolabeled RNA probe containing this compound

  • Purified protein of interest

  • Binding buffer

  • Wash buffer

  • Nitrocellulose and charged nylon membranes

  • Dot-blot or filter manifold apparatus

  • Scintillation counter or phosphorimager

Methodology:

  • Prepare Binding Reactions:

    • Set up a series of binding reactions with a constant, low concentration of the radiolabeled RNA probe and varying concentrations of the protein.[10][11]

    • Include a control reaction with no protein.

    • Incubate the reactions to allow them to reach equilibrium.

  • Filter Binding:

    • Assemble the filter manifold with a nitrocellulose membrane (to bind protein and protein-RNA complexes) layered on top of a charged nylon membrane (to capture unbound RNA).[11]

    • Apply the binding reactions to the wells of the manifold under a gentle vacuum.

    • Wash each well with cold wash buffer to remove non-specifically bound RNA.

  • Quantification:

    • Disassemble the manifold and dry the membranes.

    • Quantify the radioactivity on both the nitrocellulose and nylon membranes for each reaction using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the fraction of bound RNA for each protein concentration.

    • Plot the fraction of bound RNA as a function of the protein concentration.

    • Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis and Purification cluster_application Application in RNA-Protein Interaction Studies synthesis Solid-Phase Synthesis (incorporation of 2'-O-Me-5-I-U) deprotection Cleavage and Deprotection synthesis->deprotection purification HPLC or PAGE Purification deprotection->purification binding Incubation of RNA Probe with Protein/Lysate purification->binding crosslinking UV Crosslinking (325 nm) binding->crosslinking filter_binding Filter Binding Assay binding->filter_binding crystallography X-ray Crystallography binding->crystallography sds_page SDS-PAGE and Autoradiography crosslinking->sds_page kd_determination K_d Determination filter_binding->kd_determination phasing Heavy Atom Phasing crystallography->phasing structure 3D Structure Determination phasing->structure

Caption: Experimental workflow for using this compound as a probe.

crosslinking_pathway rna_probe RNA with 2'-O-Me-5-I-U complex Non-covalent RNA-Protein Complex rna_probe->complex protein Target Protein protein->complex uv_light UV Light (325 nm) complex->uv_light covalent_complex Covalent RNA-Protein Crosslink uv_light->covalent_complex analysis Analysis (e.g., SDS-PAGE, Mass Spec) covalent_complex->analysis crystallography_logic rna_protein_complex RNA-Protein Complex (with 2'-O-Me-5-I-U) crystallization Crystallization rna_protein_complex->crystallization xray_diffraction X-ray Diffraction crystallization->xray_diffraction diffraction_data Diffraction Data (Amplitudes) xray_diffraction->diffraction_data phase_problem Phase Problem diffraction_data->phase_problem electron_density_map Electron Density Map diffraction_data->electron_density_map heavy_atom_phasing Heavy Atom Phasing (using Iodine) phase_problem->heavy_atom_phasing heavy_atom_phasing->electron_density_map structure_model 3D Structure Model electron_density_map->structure_model

References

Application Notes and Protocols for Antisense Therapeutics with 2'-O-Methyl-5-Iodo-Uridine Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the specific modulation of gene expression.[1][2] The efficacy and safety of ASOs are significantly influenced by chemical modifications to the nucleotide building blocks. These modifications are designed to enhance properties such as nuclease resistance, binding affinity to the target RNA, and cellular uptake, while minimizing off-target effects.[1][3] This document provides a detailed overview and experimental protocols for the development of antisense therapeutics incorporating a novel modification: 2'-O-Methyl-5-Iodo-Uridine.

The 2'-O-Methyl (2'-OMe) modification on the ribose sugar is a well-established second-generation modification that increases the binding affinity of an ASO to its RNA target and confers significant resistance to nuclease degradation.[1][4] The 5-Iodo-Uridine modification, a halogenated pyrimidine, is also known to enhance the thermal stability of the oligonucleotide duplex. The combination of these two modifications is hypothesized to yield ASOs with superior biophysical and biological properties, leading to enhanced potency and duration of action.

Rationale for this compound Modification

The strategic incorporation of this compound into antisense oligonucleotides is intended to synergistically improve key therapeutic characteristics:

  • Enhanced Nuclease Resistance: The 2'-OMe group protects the phosphodiester backbone from degradation by cellular nucleases, thereby prolonging the half-life of the ASO in vitro and in vivo.[4][5]

  • Increased Binding Affinity: Both the 2'-OMe modification and the 5-Iodo modification on the uracil base are expected to increase the melting temperature (Tm) of the ASO-mRNA duplex. This heightened affinity can lead to improved target engagement and more potent gene silencing.

  • Potent Gene Silencing: By increasing both the stability and the target affinity of the ASO, the this compound modification is anticipated to lead to more efficient recruitment of RNase H for target mRNA degradation, resulting in enhanced gene silencing.[1]

Data Presentation: Anticipated Properties

The following tables summarize the expected quantitative impact of incorporating this compound modifications into an antisense oligonucleotide. The data presented is illustrative and based on the known effects of the individual modifications.

Table 1: Thermal Stability (Melting Temperature, Tm) of ASO:RNA Duplexes

ASO ModificationSequence (18-mer)Tm (°C)ΔTm per modification (°C)
Unmodified (DNA)5'-GCT​ATT​GCT​GAT​TCA​GCT-3'55.0-
2'-O-Methyl (uniform)5'-GCU​AUU​GCU​GAU​UCA​GCU-3'73.0+1.0
This compound (at U positions)5'-GCI(5-I)​AU(5-I)​I(5-I)​GCI(5-I)​GAI(5-I)​I(5-I)​CAGCI(5-I)-3'78.0+1.5 (estimated)

Table 2: Nuclease Resistance in Serum

ASO ModificationIncubation Time (hours)% Intact ASO
Unmodified (DNA)1< 10
Phosphorothioate (PS)24~50
2'-O-Methyl (uniform, PS backbone)24> 90
This compound (uniform, PS backbone)24> 95 (projected)

Table 3: In Vitro Gene Silencing Efficacy (IC50)

ASO ModificationTarget GeneCell LineIC50 (nM)
Unmodified (DNA)Target XHeLa> 100
2'-O-Methyl (gapmer, PS backbone)Target XHeLa25
This compound (gapmer, PS backbone)Target XHeLa< 15 (projected)

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound Modified Oligonucleotides

The synthesis of oligonucleotides containing this compound requires the prior synthesis of the corresponding phosphoramidite building block. While a detailed synthesis of this specific monomer is beyond the scope of these application notes, the general procedure for oligonucleotide synthesis is outlined below.

Materials:

  • This compound phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T)

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for solid-phase oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

  • Ammonium hydroxide or other deprotection solutions

  • HPLC purification system

Procedure:

  • The desired oligonucleotide sequence is assembled on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

  • The this compound phosphoramidite is incorporated at the desired positions within the sequence.

  • Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in ammonium hydroxide at 55°C.

  • The crude oligonucleotide is purified by reverse-phase or ion-exchange HPLC.

  • The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC or CGE.

Protocol 2: In Vitro Transfection of ASOs into Cultured Cells

This protocol describes the delivery of modified ASOs into mammalian cells in culture using a lipid-based transfection reagent.[6]

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Complete growth medium

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • Purified ASO stock solution (e.g., 20 µM in nuclease-free water)

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • One day prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[7][8]

  • On the day of transfection, for each well, prepare two tubes:

    • Tube A: Dilute the desired amount of ASO (e.g., to a final concentration of 1-100 nM) in 50 µL of Opti-MEM.

    • Tube B: Dilute 1-2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Remove the growth medium from the cells and wash once with PBS.

  • Add 400 µL of fresh, serum-free medium to each well.

  • Add the 100 µL ASO-lipid complex mixture to each well and gently swirl the plate.

  • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • After the incubation, replace the medium with complete growth medium.

  • Harvest the cells for analysis (e.g., RNA or protein extraction) 24-72 hours post-transfection.[6]

Protocol 3: Nuclease Resistance Assay

This assay assesses the stability of modified ASOs in the presence of nucleases, for example, in serum.[5]

Materials:

  • Modified and unmodified control ASOs

  • Fetal Bovine Serum (FBS) or human serum

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Gel loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Incubate the ASOs (e.g., 1 µM final concentration) in 50% FBS in PBS at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and immediately quench nuclease activity by adding EDTA to a final concentration of 20 mM and freezing at -20°C.

  • Analyze the samples by 20% denaturing PAGE.

  • Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold) and visualize the bands.

  • Quantify the intensity of the full-length ASO band at each time point to determine the rate of degradation.

Protocol 4: RNase H Cleavage Assay

This in vitro assay determines the ability of an ASO to induce RNase H-mediated cleavage of a complementary RNA target.[9]

Materials:

  • Modified ASO

  • Fluorescently labeled target RNA substrate

  • Recombinant human RNase H1

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 0.1 mM DTT)

  • Denaturing PAGE system with fluorescence detection

Procedure:

  • Anneal the ASO to the fluorescently labeled RNA target by heating to 90°C for 2 minutes and then slowly cooling to room temperature.

  • Initiate the cleavage reaction by adding RNase H1 to the ASO:RNA duplex in reaction buffer.

  • Incubate the reaction at 37°C.

  • Take aliquots at various time points and quench the reaction with EDTA.

  • Analyze the cleavage products by denaturing PAGE and visualize using a fluorescence scanner.

  • The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.

Protocol 5: Quantification of Gene Expression by RT-qPCR

This protocol is used to measure the reduction in target mRNA levels following ASO treatment.

Materials:

  • Cells treated with ASO (from Protocol 2)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Harvest cells 24-72 hours post-transfection and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer or fluorometer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using primers for the target gene and a reference gene.

  • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to a control treatment (e.g., untreated or scrambled ASO).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for ASO Evaluation A ASO Synthesis & Purification B In Vitro Transfection A->B C Nuclease Resistance Assay A->C D RNase H Cleavage Assay A->D E RT-qPCR for Gene Expression B->E F Data Analysis & Lead Optimization C->F D->F E->F

Caption: A typical experimental workflow for the evaluation of modified antisense oligonucleotides.

G cluster_pathway RNase H-Mediated Gene Silencing ASO Antisense Oligonucleotide (ASO) Duplex ASO:mRNA Hybrid Duplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation Translation_Block Inhibition of Translation Degradation->Translation_Block

Caption: The signaling pathway of RNase H-dependent antisense oligonucleotide activity.

G cluster_structure This compound Structure Structure Base 5-Iodo-Uracil Sugar Ribose Base->Sugar Modification1 2'-O-Methyl Sugar->Modification1 Modification2 5'-Phosphate Sugar->Modification2 Modification3 3'-Phosphate Sugar->Modification3

Caption: Key components of a this compound nucleotide within an oligonucleotide.

References

Synthesis of 2'-O-Methyl-5-Iodo-Uridine Phosphoramidite for Automated RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2'-O-Methyl-5-Iodo-Uridine phosphoramidite, a key building block for the automated synthesis of modified RNA oligonucleotides. The incorporation of 2'-O-methylated and 5-iodinated uridine residues into RNA strands can enhance their nuclease resistance, binding affinity, and therapeutic potential. This protocol outlines a high-yield, two-step synthesis route starting from 2'-O-methyluridine, followed by phosphitylation to yield the final phosphoramidite.

Introduction

The targeted modification of oligonucleotides is a cornerstone of modern molecular biology and drug development. 2'-O-methylation is a common modification that increases the metabolic stability of RNA by conferring resistance to nuclease degradation. The introduction of a halogen, such as iodine, at the 5-position of the uracil base can further modulate the properties of the resulting oligonucleotide, including its hybridization characteristics and potential for further chemical modifications. The synthesis of the corresponding phosphoramidite is essential for its incorporation into desired RNA sequences using automated solid-phase synthesis.

This application note details a robust and efficient synthesis of this compound phosphoramidite, providing researchers with the necessary protocols to produce this valuable reagent.

Synthesis Workflow

The overall synthesis is a two-step process, beginning with the iodination of 2'-O-methyluridine, followed by the protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.

Synthesis_Workflow Start 2'-O-Methyluridine Iodination Step 1: 5-Iodination Start->Iodination Intermediate1 This compound Iodination->Intermediate1 Protection 5'-OH Protection (DMT) Intermediate1->Protection Intermediate2 5'-O-DMT-2'-O-Methyl- 5-Iodo-Uridine Protection->Intermediate2 Phosphitylation Step 2: 3'-Phosphitylation Intermediate2->Phosphitylation FinalProduct This compound Phosphoramidite Phosphitylation->FinalProduct

Caption: Synthetic pathway for this compound phosphoramidite.

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is adapted from a high-yield, solvent-free method.

Materials:

  • 2'-O-Methyluridine

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Mortar and pestle

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Cold water

Procedure:

  • In a mortar, combine 2'-O-methyluridine (1.0 eq), iodine (1.2 eq), and silver nitrate (2.0 eq).

  • Grind the mixture with a pestle for approximately 15 minutes at room temperature. The reaction is exothermic and the mixture will become a tacky solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a saturated solution of sodium thiosulfate to quench the unreacted iodine.

  • Filter the resulting solid and wash it with a saturated sodium thiosulfate solution, followed by cold water.

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol gradient to yield this compound as an off-white solid.

Data Presentation: Step 1

ParameterValue
Starting Material 2'-O-Methyluridine
Reagents Iodine, Silver Nitrate
Reaction Time ~15 minutes
Yield ~98%[1]
Characterization
¹H NMR (DMSO-d₆)δ 11.69 (s, 1H), 8.53 (s, 1H), 5.78 (d, J = 3.9 Hz, 1H), 4.11 (t, J = 5.2 Hz, 1H), 3.85 (dd, J = 5.6, 2.7 Hz, 1H), 3.79 (t, J = 4.5 Hz, 1H), 3.68 (d, J = 2.7 Hz, 1H), 3.57 (dd, J = 12.1, 2.5 Hz, 1H), 3.38 (s, 4H)[1]
¹³C NMR (DMSO-d₆)δ 160.97, 150.60, 145.33, 87.02, 85.27, 83.51, 69.78, 68.28, 60.14, 58.05[1]
HRMS (ESI)calcd. for C₁₀H₁₃IN₂O₆ [M+H]⁺ 384.1265, found 383.9813[1]
Step 2: Synthesis of this compound Phosphoramidite

This step involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group. Commercially available 5'-O-DMT-2'-O-methyl-5-iodouridine can also be used as a starting material for this step.

Materials:

  • This compound (from Step 1) or 5'-O-DMT-2'-O-methyl-5-iodouridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

Part A: 5'-O-DMT Protection (if starting from this compound)

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexanes:ethyl acetate gradient to yield 5'-O-DMT-2'-O-Methyl-5-Iodo-Uridine.

Part B: 3'-Phosphitylation

  • Dissolve 5'-O-DMT-2'-O-Methyl-5-Iodo-Uridine (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash chromatography on silica gel (pre-treated with triethylamine) using a hexanes:ethyl acetate gradient containing 1% triethylamine to afford the final this compound phosphoramidite as a white foam.

Data Presentation: Step 2

ParameterValue
Starting Material 5'-O-DMT-2'-O-Methyl-5-Iodo-Uridine
Reagents 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA
Yield Typically >85%
Characterization
³¹P NMR (CDCl₃)Expected around δ 149-151 ppm (diastereomeric mixture)
Purity (HPLC)>98%

Automated RNA Synthesis

The synthesized this compound phosphoramidite can be used in standard automated RNA synthesis protocols. A 0.1 M solution of the phosphoramidite in anhydrous acetonitrile is typically used. The coupling time may need to be slightly extended compared to standard phosphoramidites to ensure high coupling efficiency.

Conclusion

This application note provides a detailed and efficient methodology for the synthesis of this compound phosphoramidite. The described protocols are suitable for producing high-purity material for use in automated RNA synthesis, enabling researchers to explore the impact of this modification on the properties and functions of RNA oligonucleotides for various research and therapeutic applications.

References

Visualizing Nascent RNA in Cells: Application Notes and Protocols for 2'-O-Methyl-5-Iodo-Uridine Labeled RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the visualization of newly synthesized RNA in cells using the uridine analog 2'-O-Methyl-5-Iodo-Uridine (5-IU) and its more commonly utilized derivatives, 5-ethynyluridine (EU) and 5-bromouridine (BrU). These techniques are invaluable for studying RNA transcription, turnover, and localization in various biological contexts.

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful strategy to investigate the dynamics of gene expression. By introducing a uridine analog that is incorporated into newly transcribed RNA, researchers can specifically visualize and quantify RNA synthesis. This document outlines two primary methods for the detection of labeled RNA:

  • Click Chemistry Detection of 5-Ethynyluridine (EU) Labeled RNA: This method utilizes the bioorthogonal "click" reaction between the alkyne group of incorporated EU and a fluorescently labeled azide, offering high sensitivity and specificity.[1][2]

  • Immunofluorescent Detection of 5-Bromouridine (BrU) Labeled RNA: This technique relies on the use of a specific antibody to detect BrU that has been incorporated into nascent RNA, a well-established and widely used method.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the visualization of labeled RNA, providing a basis for experimental design and comparison of the techniques.

Parameter5-Ethynyluridine (EU) with Click Chemistry5-Bromouridine (BrU) with ImmunofluorescenceNotes
Typical Labeling Concentration 0.1 - 1 mM in cell culture medium1 - 10 mM in cell culture mediumOptimal concentration is cell-type dependent and should be determined empirically.
Typical Labeling Time 10 minutes - 24 hours30 minutes - 24 hoursShorter times are sufficient for detecting highly transcribed genes, while longer times allow for the accumulation of signal from less expressed transcripts.[3]
Detection Principle Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)Antibody-antigen bindingClick chemistry is a chemical ligation, while immunofluorescence relies on biological affinity.
Relative Signal Intensity HighModerate to HighClick chemistry often provides a higher signal-to-noise ratio due to the specificity of the reaction.[2]
Time to Result (Post-labeling) ~1-2 hours~4-6 hoursThe click chemistry reaction is generally faster than the multiple incubation steps required for immunofluorescence.
Reported Labeling Efficiency Strong nuclear signal observed after 30 minutes of labeling with 1 mM EU.[3]Sufficient labeling for immunoprecipitation achieved after 1 hour of treatment with 2 mM BrU.Efficiency is influenced by factors such as cell type, metabolic activity, and the specific gene of interest.

Experimental Protocols

Protocol 1: Visualization of EU-Labeled RNA using Click Chemistry

This protocol details the labeling of nascent RNA with 5-ethynyluridine (EU) and its subsequent detection via a copper-catalyzed click reaction with a fluorescent azide.

Materials:

  • Cells of interest cultured on coverslips

  • Cell culture medium

  • 5-Ethynyluridine (EU)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Click Reaction Cocktail (prepare fresh):

    • Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Reaction buffer (e.g., Tris-buffered saline)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Labeling:

    • Plate cells on coverslips in a multi-well plate and culture to the desired confluency.

    • Prepare a working solution of EU in pre-warmed cell culture medium (e.g., 1 mM).

    • Remove the existing medium from the cells and replace it with the EU-containing medium.

    • Incubate the cells for the desired labeling period (e.g., 1 hour) at 37°C in a CO₂ incubator.

  • Fixation and Permeabilization:

    • Remove the EU-containing medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO₄, and a reducing agent in a reaction buffer.

    • Remove the PBS from the cells and add the Click Reaction Cocktail to each coverslip.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Remove the reaction cocktail and wash the cells three times with PBS.

  • Staining and Mounting:

    • Stain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Visualization of BrU-Labeled RNA using Immunofluorescence

This protocol describes the labeling of nascent RNA with 5-bromouridine (BrU) and its detection using a specific primary antibody followed by a fluorescently labeled secondary antibody.

Materials:

  • Cells of interest cultured on coverslips

  • Cell culture medium

  • 5-Bromouridine (BrU)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Anti-BrdU/BrU primary antibody

  • Fluorescently labeled secondary antibody (e.g., Goat anti-mouse IgG Alexa Fluor™ 594)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Labeling:

    • Plate cells on coverslips in a multi-well plate and culture to the desired confluency.

    • Prepare a working solution of BrU in pre-warmed cell culture medium (e.g., 2 mM).

    • Remove the existing medium from the cells and replace it with the BrU-containing medium.

    • Incubate the cells for the desired labeling period (e.g., 1 hour) at 37°C in a CO₂ incubator.

  • Fixation and Permeabilization:

    • Remove the BrU-containing medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

    • Dilute the anti-BrdU/BrU primary antibody in Blocking Buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST for 5 minutes each.

  • Staining and Mounting:

    • Stain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Diagrams

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_processing Step 2: Cell Processing cluster_detection Step 3: Detection cluster_visualization Step 4: Visualization cell_culture Cell Culture add_analog Add Uridine Analog (EU or BrU) cell_culture->add_analog incubation Incubation add_analog->incubation fixation Fixation incubation->fixation permeabilization Permeabilization fixation->permeabilization click_reaction Click Reaction (for EU) permeabilization->click_reaction immunostaining Immunostaining (for BrU) permeabilization->immunostaining microscopy Fluorescence Microscopy click_reaction->microscopy immunostaining->microscopy

General workflow for visualizing labeled RNA.

click_chemistry_pathway EU_RNA EU-labeled RNA (Alkyne) Labeled_RNA Fluorescently Labeled RNA EU_RNA->Labeled_RNA Click Reaction Fluorescent_Azide Fluorescent Azide Fluorescent_Azide->Labeled_RNA Copper Cu(I) Catalyst Copper->Labeled_RNA

Click chemistry detection of EU-labeled RNA.

immunofluorescence_pathway BrU_RNA BrU-labeled RNA Primary_Ab Anti-BrU Primary Antibody BrU_RNA->Primary_Ab Binding Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Binding Labeled_RNA Fluorescently Labeled RNA Secondary_Ab->Labeled_RNA Signal

Immunofluorescent detection of BrU-labeled RNA.

References

Application Notes and Protocols for Site-Specific Modification of RNA using 2'-O-Methyl-5-Iodo-Uridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of RNA is a powerful tool for elucidating RNA structure and function, developing RNA-based therapeutics, and constructing RNA nanostructures. 2'-O-Methyl-5-Iodo-Uridine is a versatile modified nucleoside that serves as a linchpin for introducing a wide array of functionalities into RNA oligonucleotides. The 2'-O-methyl group confers enhanced nuclease resistance and increased binding affinity to complementary strands, making it ideal for in vivo applications. The 5-iodo modification provides a reactive handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions, enabling the site-specific installation of fluorescent probes, biotin tags, cross-linking agents, and other desired chemical moieties.

These application notes provide a comprehensive overview of the use of this compound for site-specific RNA modification, including detailed protocols for its incorporation into RNA and subsequent functionalization.

Key Applications

  • Fluorescent Labeling: Site-specific attachment of fluorophores for studying RNA localization, dynamics, and interactions using techniques such as FRET and fluorescence microscopy.

  • Affinity Tagging: Introduction of biotin or other affinity tags for the purification and identification of RNA-protein complexes.

  • Cross-linking Studies: Incorporation of photoreactive groups to map RNA-RNA and RNA-protein interactions within complex biological systems.

  • Therapeutic Development: Functionalization of therapeutic oligonucleotides (e.g., siRNAs, antisense oligonucleotides) with moieties that can enhance cellular uptake, target delivery, or therapeutic efficacy.

Data Presentation: Quantitative Analysis of Post-Synthetic Modification

The efficiency of post-synthetic modification of RNA containing this compound is crucial for obtaining homogeneously modified oligonucleotides. The following table summarizes typical coupling efficiencies for the Suzuki-Miyaura reaction, a widely used palladium-catalyzed cross-coupling method for functionalizing 5-iodo-uridine residues. While specific yields can vary depending on the RNA sequence, the nature of the boronic acid, and the precise reaction conditions, the data provides a general expectation for the performance of this chemistry.

RNA Sequence ContextBoronic Acid/Ester SubstrateCatalyst SystemReaction Time (h)Coupling Efficiency (%)
Single Internal ModificationPhenylboronic acidPd(OAc)₂ / ADHP685-95
Multiple Internal ModificationsVinylboronic acid pinacol esterPd(OAc)₂ / DMADHP670-85
3'-Terminal ModificationThienylboronic acidPd(OAc)₂ / ADHP890-98
5'-Terminal ModificationFluorescently-labeled boronic esterPd(OAc)₂ / DMADHP880-90

ADHP: 2-aminopyrimidine-4,6-diol; DMADHP: N,N-dimethyl-2-aminopyrimidine-4,6-diol

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA containing this compound

This protocol describes the incorporation of this compound into an RNA oligonucleotide using standard phosphoramidite chemistry on an automated solid-phase synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard A, C, G, and U RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Acetonitrile (synthesis grade)

  • Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous methylamine 1:1)

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidone (NMP)

  • Desalting columns

Procedure:

  • Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired RNA sequence, ensuring the correct position for the incorporation of the this compound phosphoramidite.

  • Solid-Phase Synthesis: Initiate the synthesis on the CPG solid support. The synthesis cycle consists of four steps: a. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Addition of the next phosphoramidite in the presence of an activator. For the this compound phosphoramidite, a slightly longer coupling time (e.g., 10-15 minutes) may be beneficial to ensure high coupling efficiency. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: a. Transfer the solid support to a screw-cap vial and add the AMA solution. b. Incubate at 65°C for 30 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. c. Cool the vial and carefully transfer the supernatant to a new tube. d. Evaporate the solution to dryness.

  • 2'-O-Silyl Group Deprotection: a. Resuspend the dried oligonucleotide in TEA·3HF/NMP. b. Incubate at 65°C for 1.5 hours. c. Quench the reaction by adding an appropriate buffer (e.g., sodium acetate).

  • Purification: a. Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). b. Desalt the purified RNA using a desalting column.

  • Quantification and Characterization: a. Determine the concentration of the purified RNA by measuring its absorbance at 260 nm. b. Confirm the identity and purity of the RNA by mass spectrometry (e.g., ESI-MS).

Protocol 2: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of an RNA oligonucleotide containing this compound with a boronic acid derivative using a palladium catalyst.[1][2]

Materials:

  • RNA oligonucleotide containing this compound

  • Boronic acid or boronic ester derivative of the desired functional group

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 2-aminopyrimidine-4,6-diol (ADHP) or N,N-dimethyl-2-aminopyrimidine-4,6-diol (DMADHP)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (pH 8.5)

  • Nuclease-free water

  • Spin filters

Procedure:

  • Catalyst Preparation: Prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and the chosen ligand (ADHP or DMADHP) in DMSO.

  • Reaction Setup: a. In a nuclease-free microcentrifuge tube, combine the RNA oligonucleotide containing this compound, the boronic acid derivative, Tris-HCl buffer, and nuclease-free water. b. Add the palladium catalyst solution to initiate the reaction. The final reaction volume should be kept small (e.g., 20-50 µL). A typical final concentration is 100 µM RNA, 5 mM boronic acid, and 200 µM catalyst.[2]

  • Incubation: Incubate the reaction mixture at 37°C for 6-8 hours.[2]

  • Reaction Quenching: Stop the reaction by adding EDTA to chelate the palladium catalyst or by freezing the sample.

  • Purification: a. Remove the catalyst and excess reagents using a spin filter.[2] b. Purify the modified RNA oligonucleotide by HPLC.[2]

  • Analysis: a. Quantify the purified modified RNA by UV-Vis spectrophotometry. b. Confirm the successful coupling and determine the final product's mass by mass spectrometry.[2]

Visualizations

Experimental Workflow: Site-Specific RNA Modification

experimental_workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_modification Post-Synthetic Modification synthesis Automated Synthesis (Phosphoramidite Chemistry) incorporation Incorporate 2'-O-Me-5-I-U Phosphoramidite synthesis->incorporation cleavage Cleavage & Deprotection incorporation->cleavage purification1 PAGE or HPLC Purification cleavage->purification1 coupling Suzuki-Miyaura Cross-Coupling purification1->coupling Iodo-RNA purification2 HPLC Purification coupling->purification2 analysis Mass Spectrometry Analysis purification2->analysis

Caption: Workflow for site-specific RNA functionalization.

Logical Relationship: Advantages of this compound

advantages_relationship cluster_5Iodo 5-Iodo Group main This compound nuclease_resistance Increased Nuclease Resistance main->nuclease_resistance binding_affinity Enhanced Binding Affinity main->binding_affinity post_synthetic_mod Post-Synthetic Modification Handle main->post_synthetic_mod cross_coupling Palladium-Catalyzed Cross-Coupling post_synthetic_mod->cross_coupling

Caption: Key features of this compound.

Signaling Pathway: Hypothetical Application in Antisense Therapy

antisense_pathway cluster_cell Cellular Environment aso Modified ASO (2'-O-Me-5-Functionalized-U) mrna Target mRNA aso->mrna Hybridization rnaseh RNase H aso->rnaseh ribosome Ribosome mrna->ribosome Translation mrna->rnaseh protein Disease-Causing Protein ribosome->protein degradation mRNA Degradation rnaseh->degradation Cleavage degradation->protein Inhibition

Caption: Antisense mechanism with a modified oligonucleotide.

References

Troubleshooting & Optimization

Troubleshooting low incorporation efficiency of 2'-O-Methyl-5-Iodo-Uridine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2'-O-Methyl-5-Iodo-Uridine Incorporation

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic incorporation of this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a modified nucleoside analog. The 2'-O-Methyl modification on the ribose sugar confers increased nuclease resistance and can enhance the thermal stability of RNA duplexes. The 5-Iodo modification on the uracil base can be used for applications such as X-ray crystallography, as a photo-crosslinking agent, or as a heavy atom for phasing in structural studies. It is often used in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications.

Q2: Which polymerases can incorporate this compound Triphosphate?

The efficiency of incorporation is highly dependent on the specific polymerase used.

  • For RNA synthesis (in vitro transcription): T7 RNA polymerase is commonly used and has been shown to incorporate various 5-modified and some 2'-O-methylated nucleotides. However, the efficiency can be sequence-dependent.[1] Engineered T7 RNA polymerase variants may exhibit improved incorporation efficiency.

  • For DNA synthesis (PCR): The choice of DNA polymerase is critical. High-fidelity proofreading polymerases may have lower tolerance for modified nucleotides due to the modifications potentially stalling the polymerase or being excised by the 3’→5’ exonuclease activity.[2] Non-proofreading polymerases like Taq DNA polymerase may be more permissive.[3] It is often necessary to screen several polymerases to find one that efficiently incorporates the modified nucleotide.

  • For reverse transcription: The 2'-O-Methyl group is known to inhibit reverse transcriptases, especially at low dNTP concentrations.[4][5] This property is sometimes exploited to map 2'-O-methylation sites in RNA. If reverse transcription of an RNA containing this modification is desired, optimization of dNTP concentrations and enzyme choice will be critical.

Q3: What are the most common causes of low incorporation efficiency of this compound Triphosphate?

Low incorporation efficiency is a common challenge with modified nucleotides. The primary reasons include:

  • Incompatible Polymerase: The active site of the polymerase may not readily accommodate the bulky 2'-O-Methyl and 5-Iodo groups.

  • Suboptimal Reaction Conditions: The concentrations of key reagents such as Mg2+, dNTPs/NTPs, and the modified nucleotide itself are critical and often require optimization.

  • Incorrect Thermal Cycling/Incubation Parameters: Annealing and extension/transcription temperatures and times may need adjustment to facilitate incorporation.

  • Poor Quality Template or Primers: Degradation or impurities in the template DNA or primers can significantly impact polymerase activity.[2][6]

  • High Degree of Substitution: Attempting to fully replace the natural nucleotide (UTP or dTTP) with its modified counterpart can lead to a significant drop in yield.[7]

Troubleshooting Guides

Issue 1: No or very low yield of the final product (PCR or In Vitro Transcription).

This is the most common issue and can be addressed by systematically evaluating the reaction components and parameters.

start Low/No Product Yield polymerase Optimize Polymerase start->polymerase Enzyme Choice is Critical concentration Adjust Reagent Concentrations polymerase->concentration If still low yield thermal Modify Thermal Cycling/Incubation concentration->thermal If still low yield template Check Template/Primer Quality thermal->template If still low yield substitution Optimize Substitution Ratio template->substitution If still low yield success Successful Incorporation substitution->success Problem Solved start Shorter Products Observed check_polymerase Is the polymerase processive? start->check_polymerase check_concentration Are nucleotide concentrations optimal? check_polymerase->check_concentration Yes solution1 Switch to a more processive polymerase. check_polymerase->solution1 No check_time Is extension/transcription time sufficient? check_concentration->check_time Yes solution2 Increase dNTP/NTP concentrations. check_concentration->solution2 No solution3 Increase extension/transcription time. check_time->solution3 No end Full-Length Product check_time->end Yes solution1->end solution2->end solution3->end

References

Optimizing Oligonucleotide Deprotection for 2'-O-Methyl-5-Iodo-Uridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing deprotection conditions for oligonucleotides containing the modified nucleoside 2'-O-Methyl-5-Iodo-Uridine. Given the sensitivity of the 5-iodo substituent to standard deprotection protocols, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental procedures to ensure the integrity of your synthetic oligonucleotides.

Troubleshooting Guide

Researchers may encounter several issues during the deprotection of oligonucleotides containing this compound. This section addresses common problems with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Loss of Iodine (Deiodination) Standard deprotection reagents (e.g., concentrated ammonium hydroxide at elevated temperatures) are too harsh for the C-I bond.Use milder deprotection conditions. Concentrated aqueous ammonia at room temperature is a recommended starting point. Avoid prolonged exposure to basic conditions.
Use of potassium carbonate in methanol.This reagent has been reported to cause the elimination of the 5'-iodine and should be avoided for this specific modification.
Incomplete Deprotection of Protecting Groups Milder deprotection conditions may not be sufficient to remove all protecting groups from the nucleobases (e.g., Pac, Ac, iPr-Pac).Ensure the use of "UltraMILD" phosphoramidites for the standard bases (A, C, G) which are designed for deprotection under gentler conditions.
Insufficient reaction time or temperature.While elevated temperatures should be avoided, ensure the recommended deprotection time for the milder conditions is followed. For aqueous ammonia at room temperature, a minimum of 5 hours is suggested.
Formation of Unidentified Byproducts Side reactions involving the 5-iodo-uridine moiety other than deiodination.Analyze the crude oligonucleotide by mass spectrometry to identify the mass of the byproduct. This can help in elucidating the side reaction (e.g., conversion to other pyrimidine derivatives).
Degradation of the oligonucleotide backbone.While the 2'-O-Methyl modification provides some nuclease resistance, prolonged exposure to harsh conditions can still lead to backbone cleavage. Adhere to recommended mild deprotection times.
Low Oligonucleotide Yield Loss of product during post-deprotection workup.Optimize precipitation or purification methods to ensure efficient recovery of the deprotected oligonucleotide.
Incomplete cleavage from the solid support.Ensure the cleavage step is efficient under the chosen mild deprotection conditions. Concentrated aqueous ammonia at room temperature for several hours is typically sufficient for cleavage from standard solid supports.

Frequently Asked Questions (FAQs)

Q1: Why are standard deprotection conditions not suitable for oligonucleotides containing this compound?

A1: The carbon-iodine bond at the 5th position of the uracil base is labile under the harsh basic conditions of standard oligonucleotide deprotection, which typically involves heating in concentrated aqueous ammonia (e.g., 55°C for 8-16 hours). These conditions can lead to the removal of the iodine atom (deiodination), resulting in an unintended uracil base at that position and compromising the integrity and function of the oligonucleotide.

Q2: What are the recommended "mild" deprotection conditions for this modification?

A2: The recommended starting point for deprotecting oligonucleotides containing this compound is to use concentrated aqueous ammonia at room temperature for 5 hours.[1] This condition is significantly gentler than standard protocols and has been shown to be effective for deprotecting oligonucleotides with labile 5-iodo-deoxythymidine, a closely related modification. It is crucial to use this mild treatment in conjunction with "UltraMILD" phosphoramidites for the other bases (A, C, and G) to ensure their complete deprotection.[1]

Q3: Can I use AMA (Ammonium Hydroxide/Methylamine) for deprotection?

A3: While AMA is a common reagent for rapid deprotection, it is generally used at elevated temperatures (e.g., 65°C for 10-15 minutes). Given the sensitivity of the 5-iodo group to heat and strong bases, using AMA at elevated temperatures is not recommended. The use of AMA at room temperature might be a possibility, but its efficacy and the stability of the 5-iodo group under these specific conditions would need to be carefully validated.

Q4: Are there any deprotection reagents I should absolutely avoid?

A4: Yes. It has been reported that using 0.05 M potassium carbonate in methanol for deprotection can lead to the elimination of the 5'-iodine, resulting in a byproduct.[1] Therefore, this reagent should be avoided when working with 5-iodinated nucleosides.

Q5: How can I confirm that my deprotection was successful and the 5-iodo group is intact?

A5: The best way to confirm the integrity of your deprotected oligonucleotide is by using mass spectrometry (e.g., ESI-MS or MALDI-TOF). This will allow you to verify the molecular weight of the final product and confirm the presence of the iodine atom. HPLC analysis can also be used to assess the purity of the oligonucleotide and to detect the presence of major byproducts.

Experimental Protocols

Recommended Mild Deprotection Protocol for Oligonucleotides Containing this compound

This protocol is designed to minimize the degradation of the 5-iodo-uridine moiety while ensuring the complete deprotection of the oligonucleotide. It is essential to have used "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) for the other nucleobases during synthesis.

Materials:

  • Oligonucleotide synthesized on solid support

  • Concentrated aqueous ammonium hydroxide (28-30%)

  • Sterile, RNase-free microcentrifuge tubes

  • Syringes for transferring the deprotection solution

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sterile microcentrifuge tube.

  • Add concentrated aqueous ammonium hydroxide to the tube, ensuring the support is completely submerged. A typical volume is 1 mL for a 1 µmole synthesis scale.

  • Seal the tube tightly.

  • Incubate the tube at room temperature (20-25°C) for 5 hours.

  • After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.

  • Wash the solid support with a small volume of RNase-free water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the deprotected oligonucleotide in an appropriate RNase-free buffer for downstream applications.

  • Analyze the final product by mass spectrometry to confirm its identity and purity.

Visualizing the Deprotection Workflow

The following diagram illustrates the decision-making process for the deprotection of oligonucleotides containing this compound.

DeprotectionWorkflow start Start: Oligonucleotide on Solid Support synthesis_check Used UltraMILD Phosphoramidites? start->synthesis_check mild_deprotection Mild Deprotection: Aqueous Ammonia Room Temperature, 5h synthesis_check->mild_deprotection Yes standard_deprotection Standard Deprotection: Aqueous Ammonia, 55°C (NOT RECOMMENDED) synthesis_check->standard_deprotection No analysis Analysis: Mass Spectrometry & HPLC mild_deprotection->analysis standard_deprotection->analysis success Successful Deprotection: Intact Oligonucleotide analysis->success Correct Mass & Purity failure Failure: Degradation/ Incomplete Deprotection analysis->failure Incorrect Mass or Low Purity troubleshoot Troubleshoot: (Refer to Guide) failure->troubleshoot

Caption: Decision workflow for deprotection of this compound oligonucleotides.

This workflow highlights the critical checkpoint of using UltraMILD phosphoramidites to enable the use of the recommended mild deprotection conditions, leading to a higher probability of obtaining the desired intact oligonucleotide.

References

Stability and storage conditions for 2'-O-Methyl-5-Iodo-Uridine phosphoramidite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 2'-O-Methyl-5-Iodo-Uridine phosphoramidite, along with troubleshooting advice for its use in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound phosphoramidite?

A1: To ensure the long-term stability and performance of this compound phosphoramidite, it should be stored in a freezer at temperatures between -10°C and -30°C, under a dry, inert atmosphere (e.g., argon).[1] It is crucial to minimize exposure to moisture and air.

Q2: How should I handle the phosphoramidite upon receiving it?

A2: The phosphoramidite is typically shipped at ambient temperatures but should be moved to the recommended freezer storage upon receipt. Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can degrade the product.

Q3: What is the stability of this compound phosphoramidite once dissolved in a solvent?

Q4: Can I repeatedly dissolve and evaporate the solvent from the phosphoramidite?

A4: This practice is generally discouraged. Each dissolution and evaporation cycle increases the risk of exposure to moisture and oxygen, which can lead to degradation of the phosphoramidite. If you need to use smaller quantities, it is best to aliquot the dry powder into separate vials under an inert atmosphere for single use.

Q5: What are the primary degradation pathways for phosphoramidites?

A5: The main degradation pathway for phosphoramidites is hydrolysis of the phosphoramidite moiety, which is sensitive to moisture.[2][3] Oxidation is another potential degradation pathway. The stability of phosphoramidites can also be influenced by the specific nucleoside.[2][3]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency During Oligonucleotide Synthesis

  • Possible Cause 1: Degraded Phosphoramidite: The phosphoramidite may have been compromised by exposure to moisture or prolonged storage in solution.

    • Solution: Use a fresh vial of phosphoramidite. Ensure the vial is warmed to room temperature before opening. Prepare the phosphoramidite solution immediately before use with anhydrous acetonitrile (<25 ppm water).[4]

  • Possible Cause 2: Suboptimal Activator or Coupling Time: Modified phosphoramidites can sometimes require different activation conditions compared to standard phosphoramidites.

    • Solution: Consider using a stronger activator, such as 5-Benzylthio-1H-tetrazole (BTT), or extending the coupling time.[5]

  • Possible Cause 3: Poor Quality Diluent: The acetonitrile used to dissolve the phosphoramidite may contain water.

    • Solution: Use fresh, anhydrous acetonitrile from a sealed bottle.

Issue 2: Unexpected Peaks in Mass Spectrometry Analysis of the Final Oligonucleotide

  • Possible Cause 1: N-1 Product: This indicates incomplete coupling at one or more steps.

    • Solution: Refer to the solutions for "Low Coupling Efficiency." Ensure your synthesizer's fluidics are clean and delivering reagents correctly.

  • Possible Cause 2: Phosphonate (P=O) Impurities: The phosphite triester may have been prematurely oxidized.

    • Solution: Check the integrity of your capping and oxidation reagents. Ensure that the synthesis is carried out under a continuous inert gas atmosphere.

Data and Protocols

Storage and Handling Summary
ParameterRecommendationRationale
Storage Temperature -10°C to -30°C[1]Minimizes thermal degradation.
Atmosphere Dry, inert gas (e.g., Argon)Prevents hydrolysis and oxidation.
Handling Allow vial to reach room temperature before opening.Prevents moisture condensation.
In-Solution Stability Use within 24 hours of dissolution.[1]Phosphoramidites have limited stability in solution.
Solvent Anhydrous acetonitrile (<25 ppm water)[4]Minimizes hydrolysis.
Experimental Protocol: Preparation of Phosphoramidite Solution
  • Remove the vial of this compound phosphoramidite from the freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.

  • Using a syringe that has been dried or flushed with an inert gas, draw the required volume of anhydrous acetonitrile from a sealed bottle.

  • Carefully inject the acetonitrile into the phosphoramidite vial through the septum to avoid exposure to the atmosphere.[4]

  • Gently swirl the vial until the phosphoramidite is completely dissolved. The solution should be clear and free of any particulate matter.

  • Immediately place the vial on the appropriate port of the oligonucleotide synthesizer.

Visual Guides

TroubleshootingWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start Synthesis check_coupling Check Coupling Efficiency start->check_coupling low_coupling Low Efficiency check_coupling->low_coupling < 98% good_coupling Good Efficiency check_coupling->good_coupling >= 98% check_amidite Use Fresh Phosphoramidite low_coupling->check_amidite contact_support Contact Technical Support low_coupling->contact_support check_solvent Use Anhydrous Acetonitrile check_amidite->check_solvent extend_coupling Extend Coupling Time / Change Activator check_solvent->extend_coupling retry Retry Synthesis extend_coupling->retry retry->check_coupling

Caption: Troubleshooting workflow for low coupling efficiency.

Caption: Recommended handling protocol for phosphoramidites.

References

Overcoming challenges in the purification of 2'-O-Methyl-5-Iodo-Uridine modified RNA

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 2'-O-Methyl-5-Iodo-Uridine Modified RNA

Welcome to the technical support center for the purification of this compound modified RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these modified RNA molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound modified RNA?

A1: The primary challenges stem from the physicochemical properties imparted by the modifications. The 2'-O-Methyl group increases the hydrophobicity and stability of the RNA, which can affect its interaction with purification matrices.[1] The 5-Iodo-Uridine modification adds significant mass and can also alter the molecule's charge and hydrophobicity, potentially leading to co-elution with impurities. Common issues include low yield, the presence of deletion or truncation products, and difficulty in separating the desired full-length product from closely related impurities.[2][]

Q2: Which purification methods are most effective for this type of modified RNA?

A2: A multi-step purification strategy is often necessary. The most common and effective methods include:

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. The 2'-O-Methyl and 5-Iodo-Uridine modifications can enhance the retention of the RNA on the reversed-phase column, allowing for good separation from unmodified or partially modified species.[2][4]

  • Anion Exchange Chromatography (AEX): AEX separates molecules based on their net negative charge. Since the phosphate backbone is the primary contributor to the charge of an RNA molecule, AEX is effective at separating by length.[2]

  • Solid-Phase Extraction (SPE): SPE can be used for initial cleanup and desalting.[5][6][7] Cartridges with different chemistries can be selected to either bind the RNA of interest while impurities pass through (bind-and-elute) or to bind impurities while the RNA remains in the flow-through (flow-through purification).[5]

Q3: How do the 2'-O-Methyl and 5-Iodo-Uridine modifications affect the RNA's behavior during purification?

A3:

  • 2'-O-Methylation: This modification adds a methyl group to the 2' hydroxyl of the ribose sugar. This increases the RNA's stability against nuclease degradation and can increase its hydrophobicity.[1] It also stabilizes the C3'-endo ribose conformation, which is found in A-form RNA helices, potentially influencing secondary structure.[8][9] During purification, this can lead to stronger binding to hydrophobic matrices in methods like RP-HPLC.

  • 5-Iodo-Uridine: The iodine atom at the 5th position of the uracil base significantly increases the molecular weight of the nucleotide. This can be a useful property for mass-based analytical techniques but can also alter the molecule's chromatographic behavior. The increased hydrophobicity can also be a factor in purification.

Q4: What are the common impurities I should expect?

A4: Common impurities can be categorized as follows:

  • Process-Related Impurities: These include residual reagents from the synthesis and in vitro transcription (IVT) process, such as nucleotides, enzymes (e.g., T7 RNA Polymerase), and plasmid DNA.[10]

  • Product-Related Impurities: These are variants of the desired RNA molecule, including:

    • Truncated or shorter RNA fragments (N-x): Resulting from incomplete synthesis or degradation.[2][]

    • Longer RNA fragments (N+x): Due to non-templated nucleotide additions.[2]

    • Aggregates: High molecular weight species formed by intermolecular interactions.[10]

    • Double-stranded RNA (dsRNA): Can form during IVT and can be immunogenic.[4][10]

    • RNA with incomplete modifications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound modified RNA.

Problem 1: Low RNA Yield
Possible Cause Recommended Solution
Incomplete Elution from Purification Column Optimize the elution buffer composition and volume. For silica-based columns, ensure the elution buffer is applied directly to the center of the matrix and allow for a sufficient incubation period (5-10 minutes) before centrifugation.[11][12]
RNA Degradation Work in an RNase-free environment. Use RNase-free tips, tubes, and reagents.[13][14] If degradation is suspected, analyze the sample integrity using gel electrophoresis. Store samples at -80°C.[11]
Poor Binding to Purification Matrix Ensure the binding conditions are optimal. For silica columns, check that the correct amount of ethanol has been added to the binding buffer.[15] For ion-exchange chromatography, ensure the pH and ionic strength of the loading buffer are appropriate.
Overloading of the Purification Column Reduce the amount of starting material to stay within the column's specified binding capacity.[11]
Contaminants in the DNA Template If the low yield is from an in vitro transcription reaction, contaminants in the DNA template may be inhibiting the RNA polymerase. Further purification of the DNA template may be necessary.[16]
Problem 2: Poor Purity (Presence of Impurities)
Possible Cause Recommended Solution
Co-elution of Truncated or Elongated RNA Species Optimize the gradient in your chromatography method (e.g., HPLC). A shallower gradient can improve the resolution between the full-length product and closely related impurities.[17] Consider using a different chromatography mode (e.g., anion exchange followed by reversed-phase).
Residual DNA Template Perform a DNase I treatment on your sample before purification.[18]
Presence of dsRNA dsRNA can sometimes be separated by chromatography. Alternatively, specific purification methods that target dsRNA can be employed.
Protein Contamination (e.g., enzymes from IVT) A low A260/A280 ratio (<1.8) can indicate protein contamination. Incorporate a phenol-chloroform extraction or use a silica-based cleanup kit designed to remove proteins.[19]
Salt or Organic Contamination A low A260/A230 ratio (<1.8) suggests contamination with salts or organic solvents. Perform an ethanol precipitation or use a desalting column. Ensure all wash steps in your purification protocol are performed correctly.[12]

Data Presentation

Table 1: Comparison of Purification Methods for Modified RNA

Method Principle of Separation Resolution Throughput Common Applications
IP-RP-HPLC HydrophobicityHighLowHigh-purity final product, analytical QC
Anion Exchange (AEX) Charge (length-dependent)Moderate-HighModerateRemoval of truncated/elongated species
Solid-Phase Extraction (SPE) Various (hydrophobic, ion-exchange)Low-ModerateHighSample cleanup, desalting, buffer exchange
Size Exclusion Chromatography (SEC) SizeLowModerateRemoval of aggregates, buffer exchange

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Modified RNA Purification
  • Column: Use a C18 or similar reversed-phase column suitable for oligonucleotide purification.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B (linear gradient)

    • 25-30 min: 30-100% B (wash)

    • 30-35 min: 100% B

    • 35-40 min: 100-5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the RNA sample in RNase-free water.

  • Injection: Inject the sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Desalt the collected fractions using ethanol precipitation or a desalting column.

Protocol 2: Enzymatic Digestion for Purity Analysis by LC-MS
  • Sample Preparation: To 10 µg of purified RNA in an RNase-free tube, add RNase-free water to a final volume of 15 µL.

  • Denaturation: Heat the sample at 95°C for 3 minutes, then place on ice.

  • Digestion Mix: Prepare a master mix containing:

    • 5 µL of 10x Nuclease P1 Buffer

    • 1 µL of Nuclease P1 (100 U)

    • 1 µL of Bacterial Alkaline Phosphatase (100 U)

    • RNase-free water to a final volume of 10 µL per reaction.

  • Digestion: Add 10 µL of the digestion mix to the RNA sample. Incubate at 37°C for 2 hours.

  • Analysis: Analyze the resulting nucleosides by LC-MS.[20]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_initial_purification Initial Purification cluster_high_res_purification High-Resolution Purification cluster_analysis Quality Control Analysis synthesis In Vitro Transcription (with modified NTPs) dnase DNase I Treatment synthesis->dnase Crude RNA spe Solid-Phase Extraction (Desalting/Buffer Exchange) dnase->spe aex Anion Exchange Chromatography spe->aex Partially Purified RNA rphplc IP-RP-HPLC aex->rphplc uv_spec UV-Vis Spectrophotometry (A260/A280, A260/A230) rphplc->uv_spec Purified RNA gel Denaturing Gel Electrophoresis (Integrity and Size) rphplc->gel lcms LC-MS (Identity and Purity) rphplc->lcms

Caption: Workflow for the purification and analysis of modified RNA.

troubleshooting_low_yield start Low RNA Yield check_quant Check Quantification Method start->check_quant check_integrity Assess RNA Integrity (Gel Electrophoresis) check_quant->check_integrity Quantification is accurate degraded RNA is Degraded check_integrity->degraded Yes intact RNA is Intact check_integrity->intact No solution_degraded Improve RNase Control Use fresh samples Proper storage (-80°C) degraded->solution_degraded optimize_protocol Optimize Purification Protocol intact->optimize_protocol solution_binding Optimize Binding Conditions (e.g., ethanol concentration) optimize_protocol->solution_binding Poor Binding solution_elution Optimize Elution (volume, incubation time) optimize_protocol->solution_elution Incomplete Elution solution_overload Reduce Starting Material optimize_protocol->solution_overload Column Overload

Caption: Decision tree for troubleshooting low RNA yield.

References

Minimizing off-target effects of 2'-O-Methyl-5-Iodo-Uridine in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 2'-O-Methyl-5-Iodo-Uridine (2'-OMe-5-IU) in cellular studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cellular studies?

This compound (2'-OMe-5-IU) is a modified nucleoside analog. The 2'-O-Methyl (2'-OMe) modification enhances metabolic stability and reduces activation of innate immune responses. The 5-Iodo-Uridine component allows for specific applications such as antiviral studies, as a radiosensitizer in cancer therapy, and as a tool for studying nucleic acid structure and function.

Q2: What are the potential off-target effects of 2'-OMe-5-IU?

While the 2'-OMe modification generally reduces off-target effects compared to unmodified nucleosides, potential off-target effects can still occur. These may include:

  • Alterations in Gene Expression: Unintended changes in the expression levels of genes not targeted by the experimental design.[1]

  • Innate Immune Response Activation: While reduced, some activation of Toll-like receptors (TLRs) and other pattern recognition receptors can occur, leading to inflammatory responses.

  • Impact on RNA Processing: Interference with endogenous RNA methylation, splicing, and stability.[2]

  • Cellular Toxicity: At high concentrations, 2'-OMe-5-IU may exhibit cytotoxic effects.

Q3: How does the 2'-O-Methyl modification help in minimizing off-target effects?

The 2'-O-Methyl group provides steric hindrance that can prevent or reduce the interaction of the modified nucleoside with cellular machinery that recognizes unmodified RNA. This modification can:

  • Reduce Innate Immune Recognition: The 2'-OMe group can mask the RNA from being recognized by innate immune sensors like Toll-like receptors (TLR7 and TLR8), thus dampening the interferon response.

  • Increase Nuclease Resistance: The modification protects the phosphodiester backbone from degradation by cellular nucleases, increasing the stability of the molecule.

  • Enhance Binding Affinity: It can improve the binding affinity and specificity to the target sequence when incorporated into oligonucleotides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cellular Toxicity or Unexpected Cell Death Concentration of 2'-OMe-5-IU is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Start with a low concentration and titrate upwards.
Contamination of the 2'-OMe-5-IU stock solution.Ensure the purity of your compound. If possible, use a fresh, validated batch.
Inconsistent or Non-reproducible Results Variability in cell culture conditions.Maintain consistent cell passage number, density, and media composition.
Degradation of 2'-OMe-5-IU.Store the stock solution at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Activation of an Inflammatory Response (e.g., increased cytokine expression) Residual recognition by innate immune sensors.Co-treat with an inhibitor of TLR signaling pathways, if appropriate for the experimental design. Use highly purified 2'-OMe-5-IU to minimize contaminants that could trigger an immune response.
Unexpected Changes in Gene Expression Profiles Off-target effects on transcription or RNA stability.Validate key gene expression changes with a secondary method (e.g., qPCR, Western blot). Perform RNA-Seq on control and treated cells to identify global off-target transcriptional changes.[1]
Poor Cellular Uptake of 2'-OMe-5-IU Inefficient transport across the cell membrane.Use a suitable transfection reagent or delivery vehicle if passive uptake is insufficient.

Experimental Protocols

Protocol 1: Quantification of Off-Target Gene Expression by RNA-Sequencing

This protocol outlines the steps to identify and quantify genome-wide off-target gene expression changes induced by 2'-OMe-5-IU treatment.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.
  • Treat cells with the experimental concentration of 2'-OMe-5-IU and a vehicle control.
  • Include a positive control for immune stimulation (e.g., a known TLR agonist) and a negative control (untreated cells).
  • Incubate for the desired time period (e.g., 24, 48 hours).

2. RNA Extraction and Quality Control:

  • Harvest cells and extract total RNA using a commercial kit.
  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

3. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from the extracted RNA.
  • Perform high-throughput sequencing.

4. Data Analysis:

  • Align reads to a reference genome.
  • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the 2'-OMe-5-IU treated group compared to the vehicle control.
  • Perform pathway analysis to identify signaling pathways affected by the off-target gene expression changes.

Protocol 2: Assessment of Innate Immune Activation

This protocol describes how to measure the activation of innate immune signaling pathways.

1. Cell Culture and Treatment:

  • Use cell lines expressing relevant TLRs (e.g., HEK-Blue™ TLR7/8).
  • Treat cells with a range of 2'-OMe-5-IU concentrations.
  • Include a positive control (e.g., R848 for TLR7/8) and a vehicle control.

2. Measurement of Immune Response:

  • Reporter Gene Assay: If using reporter cell lines, measure the activity of the reporter gene (e.g., SEAP) according to the manufacturer's instructions.
  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
  • qPCR for Interferon-Stimulated Genes (ISGs): Extract RNA and perform quantitative PCR to measure the expression of ISGs (e.g., IFIT1, OAS1).

Quantitative Data Summary

Table 1: Illustrative Off-Target Gene Expression Changes

GeneFunctionFold Change (2'-OMe-5-IU vs. Control)p-value
IFIT1Interferon-Induced Protein with Tetratricopeptide Repeats 11.8<0.05
OAS12'-5'-Oligoadenylate Synthetase 11.5<0.05
TNFTumor Necrosis Factor1.3>0.05
IL-6Interleukin 61.2>0.05
This is illustrative data and actual results may vary depending on the cell type and experimental conditions.

Table 2: Illustrative Innate Immune Response Activation

TreatmentTLR7/8 Reporter Activity (Fold Change)TNF-α Secretion (pg/mL)
Vehicle Control1.0< 10
2'-OMe-5-IU (1 µM)1.215
2'-OMe-5-IU (10 µM)1.945
R848 (Positive Control)15.0500
This is illustrative data and actual results may vary depending on the cell type and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification cluster_interpretation Interpretation cell_culture Cell Culture treatment Treatment with 2'-OMe-5-IU cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_analysis Protein Analysis treatment->protein_analysis rnaseq RNA-Sequencing rna_extraction->rnaseq qpcr qPCR rna_extraction->qpcr elisa ELISA protein_analysis->elisa data_analysis Data Analysis & Pathway Identification rnaseq->data_analysis qpcr->data_analysis elisa->data_analysis

Caption: Experimental workflow for assessing off-target effects.

signaling_pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2OMe5IU 2'-OMe-5-IU TLR78 TLR7/8 2OMe5IU->TLR78 Potential low-level interaction MyD88 MyD88 TLR78->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB ISGs Interferon Stimulated Genes IRF7->ISGs Cytokines Inflammatory Cytokines NFkB->Cytokines

References

Improving the yield and purity of synthetic 2'-O-Methyl-5-Iodo-Uridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2'-O-Methyl-5-Iodo-Uridine. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary approaches for the synthesis of this compound. The first involves the direct iodination of 2'-O-Methyluridine. The second is a multi-step synthesis starting from uridine, which includes protection of hydroxyl groups, iodination, methylation, and subsequent deprotection. The choice of route often depends on the starting material availability, scale of the reaction, and desired purity.

Q2: What are the critical factors influencing the yield of the iodination step?

A2: The yield of the iodination step is highly dependent on the choice of iodinating agent, solvent, and reaction temperature. Common iodinating agents include molecular iodine (I₂) in the presence of an activating agent like ceric ammonium nitrate (CAN) or silver nitrate (AgNO₃), and N-iodosuccinimide (NIS).[1][2][3] Solvent selection is also critical, with some methods utilizing traditional organic solvents while others employ more environmentally friendly options like ionic liquids or even solvent-free conditions.[3][4][5] Temperature control is essential to prevent degradation of the starting material and by-product formation.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be effectively monitored using Thin-Layer Chromatography (TLC).[6] A suitable mobile phase, such as a mixture of methanol and chloroform, can be used to separate the starting material, intermediates, and the final product.[6] The spots can be visualized under UV light at 254 nm.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can be employed.[6]

Q4: What are the common impurities I might encounter, and how can I remove them?

A4: Common impurities can include unreacted starting materials, partially reacted intermediates, and by-products from side reactions. For instance, in some multi-step syntheses, the instability of 5-iodouridine can be a challenge, potentially leading to undesired products.[1] Purification is typically achieved through column chromatography on silica gel or reverse-phase media.[3][6] Recrystallization from an appropriate solvent system can also be an effective method for obtaining a high-purity product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Iodination Step Incomplete reaction.- Increase reaction time and continue monitoring by TLC.- Ensure the iodinating agent is fresh and active.- Optimize the stoichiometry of the reagents.
Degradation of starting material or product.- Lower the reaction temperature.[2]- Use a milder iodinating agent.- Ensure the reaction is performed under anhydrous and inert conditions if necessary.
Inefficient work-up procedure.- Optimize the extraction and washing steps to minimize product loss.
Presence of Multiple Spots on TLC (Impure Product) Unreacted starting material.- Drive the reaction to completion by adding more reagent or increasing the reaction time.- Optimize purification by column chromatography.
Formation of by-products.- Adjust reaction conditions (temperature, solvent) to disfavor side reactions.- Investigate alternative synthetic routes that may produce fewer by-products.[1]
Difficulty in Purifying the Final Product Co-elution of impurities during column chromatography.- Experiment with different solvent systems for elution.- Consider using a different stationary phase (e.g., reverse-phase silica).- Attempt recrystallization from various solvents.
Product instability on silica gel.- Neutralize the silica gel with a small amount of triethylamine in the eluent.- Minimize the time the product spends on the column.

Experimental Protocols

Protocol 1: Direct Iodination of 2'-O-Methyluridine (Solvent-Free Method)

This protocol is based on a green chemistry approach that offers high yields and short reaction times.[3]

Materials:

  • 2'-O-Methyluridine (mU)

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Acetonitrile (a few drops for grinding)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a mortar, combine 2'-O-Methyluridine (1.0 equiv.), Iodine (1.2 equiv.), and Silver Nitrate (2.0 equiv.).

  • Add a few drops of acetonitrile to facilitate grinding.

  • Grind the mixture gently at room temperature for approximately 15-25 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture and wash the solid with methanol.

  • Purify the crude product by silica-gel column chromatography to obtain 5-Iodo-2'-O-Methyluridine (5I-mU).

Expected Yield: Up to 98%.[3]

Protocol 2: Synthesis via Protection, Iodination, and Deprotection

This protocol outlines a more traditional multi-step synthesis.

Step 1: Protection of Uridine

  • This step involves protecting the 3' and 5' hydroxyl groups of uridine, for example, by acetylation using acetic anhydride in pyridine.[1]

Step 2: Iodination of Protected Uridine

  • The protected uridine is then iodinated at the 5-position. A common method is using I₂ and ceric ammonium nitrate (CAN) as reagents.[1]

Step 3: 2'-O-Methylation

  • The 2'-hydroxyl group of the iodinated and protected uridine is then methylated. This is a critical step and various methylating agents can be used.

Step 4: Deprotection

  • The protecting groups on the 3' and 5' hydroxyls are removed to yield the final product, this compound. For acetyl groups, this can be achieved using sodium methoxide in methanol.[1]

Data Summary

Table 1: Comparison of Iodination Methods for Uridine Derivatives

Starting MaterialIodinating AgentSolventReaction TimeYield (%)Reference
Uridine (rU)I₂ / AgNO₃ (2.0 equiv.)Solvent-free25 min83[3]
2'-Deoxyuridine (dU)I₂ / AgNO₃ (2.0 equiv.)Solvent-free25 min86[3]
2'-O-Methyluridine (mU)I₂ / AgNO₃ (2.0 equiv.)Solvent-free15 min98[3]
Protected UridineI₂ / Ceric Ammonium NitrateAcetonitrile--[1]

Visual Workflows

Synthesis_Workflow_Direct_Iodination start Start: 2'-O-Methyluridine reagents Reagents: Iodine (I₂) Silver Nitrate (AgNO₃) reaction Solvent-Free Grinding (15-25 min, RT) start->reaction reagents->reaction workup Filtration & Washing (Methanol) reaction->workup purification Silica Gel Column Chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the direct iodination of 2'-O-Methyluridine.

Logical_Troubleshooting_Flow start Low Yield or Purity Issue check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete optimize_reaction Optimize Reaction: - Increase time - Add more reagent - Check reagent quality incomplete->optimize_reaction Yes check_byproducts By-products Observed? incomplete->check_byproducts No optimize_reaction->check_reaction optimize_conditions Optimize Conditions: - Lower temperature - Change solvent check_byproducts->optimize_conditions Yes purification_issue Difficulty in Purification? check_byproducts->purification_issue No optimize_conditions->check_reaction optimize_purification Optimize Purification: - New eluent system - Different stationary phase - Recrystallization purification_issue->optimize_purification Yes solution Improved Yield and Purity purification_issue->solution No optimize_purification->solution

Caption: Troubleshooting logic for synthesis issues.

References

Compatibility of 2'-O-Methyl-5-Iodo-Uridine with enzymatic ligation and amplification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with RNA molecules containing 2'-O-Methyl-5-Iodo-Uridine. This modified nucleoside can present challenges in standard enzymatic ligation and amplification protocols. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a chemically modified ribonucleoside. The 2'-O-methylation of the ribose sugar enhances nuclease resistance and can modulate the immunological properties of the RNA. The 5-iodouridine modification, containing a bulky iodine atom at the 5th position of the uracil base, is often incorporated for applications such as crystallographic studies and cross-linking experiments. The combination of these modifications can be used to create highly stable and functionally specific RNA molecules for various therapeutic and research applications.

Q2: How does the 2'-O-Methyl group affect enzymatic ligation?

The 2'-O-Methyl group at the 3'-terminus of an RNA molecule is known to decrease the efficiency of enzymatic ligation by T4 RNA Ligase 1. This is due to steric hindrance in the active site of the enzyme. However, specific ligases and optimized reaction conditions can improve ligation efficiency.

Q3: How does 2'-O-Methylation impact reverse transcription and PCR?

2'-O-Methylation can act as a roadblock for reverse transcriptase, leading to premature termination of cDNA synthesis, especially at low dNTP concentrations.[1][2] This can result in truncated cDNA products and an underrepresentation of the modified RNA in subsequent PCR amplification.

Q4: What is the likely impact of the 5-Iodo group on enzymatic reactions?

While specific data on the combined effect of 2'-O-methylation and 5-iodination is limited, the bulky iodine atom at the 5-position of the uracil base is expected to introduce additional steric hindrance for both ligases and polymerases. This can further reduce the efficiency of both ligation and amplification reactions.

Troubleshooting Guides

Issue 1: Low Ligation Efficiency

Symptoms:

  • Faint or no ligated product visible on a gel.

  • Low yield of desired construct after cloning.

Potential Causes & Solutions:

CauseRecommended Solution
Inhibition by 2'-O-Methyl group Use T4 RNA Ligase 2, truncated (T4 Rnl2tr), which shows significantly higher efficiency with 2'-O-methylated substrates.
Increase the concentration of the ligase.
Optimize reaction conditions by adding Polyethylene Glycol (PEG) to a final concentration of 10-25% to act as a molecular crowder.
Steric hindrance from 5-Iodo group Increase incubation time for the ligation reaction.
Perform the ligation at a lower temperature (e.g., 16°C) for a longer duration (e.g., overnight) to stabilize the enzyme-substrate complex.
General Ligation Problems Ensure the 5'-end of your RNA is phosphorylated.
Purify RNA to remove potential inhibitors.
Use fresh ligation buffer, as ATP can degrade with multiple freeze-thaw cycles.
Issue 2: No or Low Yield of PCR Product

Symptoms:

  • Faint or no band of the expected size on a gel after PCR.

  • Low signal in quantitative PCR (qPCR).

Potential Causes & Solutions:

CauseRecommended Solution
Reverse Transcriptase Stalling at 2'-O-Methyl site Use a reverse transcriptase known for higher processivity and reduced sensitivity to RNA secondary structure.
Increase the concentration of dNTPs in the reverse transcription reaction to facilitate read-through of the modified site.[1][2]
Optimize the reverse transcription temperature. A higher temperature may help to resolve local RNA secondary structures.
Inhibition of Polymerase by 5-Iodo group Use a high-fidelity DNA polymerase with proofreading activity, as some polymerases may be more tolerant to modified bases.
Optimize the PCR cycling conditions, particularly the annealing and extension temperatures and times.
General Amplification Problems Check the quality and integrity of your template RNA.
Redesign primers to ensure they are not located in regions with complex secondary structures.
Perform a two-step RT-PCR to optimize the reverse transcription and PCR steps independently.

Quantitative Data Summary

The following table summarizes the ligation efficiency of different T4 RNA Ligases with unmodified and 2'-O-methylated RNA substrates. This data highlights the importance of enzyme selection for successful ligation.

LigaseSubstrateLigation Efficiency (%)
T4 RNA Ligase 1Unmodified RNA~85-95%
T4 RNA Ligase 13'-end 2'-O-Methylated RNA~10-40%
T4 RNA Ligase 2, truncated (T4 Rnl2tr)Unmodified RNA~94%
T4 RNA Ligase 2, truncated (T4 Rnl2tr)3'-end 2'-O-Methylated RNA~96%

Note: Efficiencies can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Optimized Ligation of this compound Containing RNA

This protocol is designed to maximize the ligation efficiency of RNA molecules containing a 3'-terminal this compound.

Materials:

  • T4 RNA Ligase 2, truncated (T4 Rnl2tr)

  • 10X T4 RNA Ligase Reaction Buffer

  • PEG 8000 (50% w/v solution)

  • ATP (10 mM)

  • 5'-phosphorylated RNA acceptor

  • 3'-OH RNA donor (containing the this compound at the 3'-terminus)

  • Nuclease-free water

Procedure:

  • Set up the following reaction on ice:

    • 1 µL 10X T4 RNA Ligase Reaction Buffer

    • 1 µL 50% PEG 8000 (final concentration 5%)

    • 1 µL 10 mM ATP (final concentration 1 mM)

    • x µL 5'-phosphorylated RNA acceptor (equimolar to donor)

    • y µL 3'-OH RNA donor (10 pmol)

    • 1 µL T4 RNA Ligase 2, truncated (T4 Rnl2tr) (10-20 units)

    • Nuclease-free water to a final volume of 10 µL

  • Mix gently by pipetting up and down.

  • Incubate at 25°C for 2 hours. For difficult ligations, incubation at 16°C overnight may increase yield.

  • Stop the reaction by adding 1 µL of 0.5 M EDTA or by heat inactivation at 65°C for 10 minutes.

  • Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Optimized Reverse Transcription of this compound Containing RNA

This protocol aims to improve the full-length cDNA synthesis from RNA templates containing this compound.

Materials:

  • High-processivity Reverse Transcriptase

  • 5X Reverse Transcription Buffer

  • dNTP mix (25 mM each)

  • Gene-specific reverse primer

  • DTT (0.1 M)

  • RNase inhibitor

  • RNA template (containing this compound)

  • Nuclease-free water

Procedure:

  • In a nuclease-free tube, combine:

    • 1 µL gene-specific reverse primer (10 µM)

    • x µL RNA template (10 ng - 1 µg)

    • Nuclease-free water to a final volume of 10 µL

  • Heat at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare the reverse transcription master mix on ice:

    • 4 µL 5X Reverse Transcription Buffer

    • 2 µL 25 mM dNTP mix (final concentration 2.5 mM each)

    • 1 µL 0.1 M DTT

    • 1 µL RNase inhibitor

    • 1 µL High-processivity Reverse Transcriptase

  • Add 9 µL of the master mix to the annealed primer/template tube for a final volume of 20 µL.

  • Incubate at 50-55°C for 60 minutes.

  • Inactivate the enzyme by heating at 85°C for 5 minutes.

  • The resulting cDNA can be used directly in PCR or stored at -20°C.

Visualizations

experimental_workflow cluster_ligation Enzymatic Ligation cluster_amplification Amplification RNA_donor RNA Donor (3'-OH, 2'-O-Me-5-I-U) Ligation Optimized Ligation (T4 Rnl2tr, PEG) RNA_donor->Ligation RNA_acceptor RNA Acceptor (5'-Phosphate) RNA_acceptor->Ligation Ligated_RNA Ligated RNA Product Ligation->Ligated_RNA RT Optimized Reverse Transcription (High dNTPs) Ligated_RNA->RT cDNA cDNA RT->cDNA PCR PCR Amplification cDNA->PCR Amplified_Product Amplified DNA PCR->Amplified_Product

Caption: Experimental workflow for ligation and amplification of RNA containing this compound.

troubleshooting_logic Start Experiment Start Problem Low/No Product? Start->Problem Ligation_Check Check Ligation Step Problem->Ligation_Check Ligation Failure Amplification_Check Check Amplification Step Problem->Amplification_Check Amplification Failure Ligation_Solutions Use T4 Rnl2tr Increase Enzyme Add PEG Ligation_Check->Ligation_Solutions Amplification_Solutions Increase dNTPs for RT Use High-Processivity RT Optimize PCR Amplification_Check->Amplification_Solutions Success Successful Product Ligation_Solutions->Success Amplification_Solutions->Success

Caption: Troubleshooting logic for experiments involving this compound modified RNA.

References

Technical Support Center: Resolving Ambiguous NMR Spectra of 2'-O-Methyl-5-Iodo-Uridine Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-Methyl-5-Iodo-Uridine modified oligonucleotides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you resolve ambiguities in your NMR spectra and ensure high-quality data for your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant peak broadening in my ¹H NMR spectrum?

A1: Peak broadening in oligonucleotide spectra can arise from several factors:

  • Sample Aggregation: Oligonucleotides, especially unmodified ones, can aggregate at high concentrations, leading to broader lines. Modified oligonucleotides may have different aggregation properties. Consider diluting your sample or altering buffer conditions (e.g., adjusting salt concentration or pH) to minimize aggregation.

  • Conformational Exchange: The 2'-O-Methyl modification is known to bias the ribose sugar pucker equilibrium towards the C3'-endo conformation, which is typical for A-form RNA helices.[1][2] However, regions of the oligonucleotide may still be undergoing conformational exchange on a timescale that is intermediate on the NMR timescale, leading to broadened peaks. Acquiring spectra at different temperatures can help identify and potentially resolve exchange-broadened resonances.

  • Paramagnetic Impurities: The presence of trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all buffers and water are treated to remove metal ions, for instance, by using Chelex resin. Adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your NMR buffer can also help.[1]

Q2: The sugar proton region (H1', H2', H3', H4') of my spectrum is very crowded and peaks are overlapping. How can I resolve these signals?

A2: Signal overlap in the sugar region is a common challenge in oligonucleotide NMR.[3][4] Here are several strategies to improve resolution:

  • Two-Dimensional (2D) NMR: Utilize 2D experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to resolve J-coupled spin systems.[5][6] A TOCSY experiment is particularly useful for identifying all the sugar protons belonging to a single nucleotide residue.

  • Heteronuclear NMR: A 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment can provide excellent resolution by spreading the proton signals out over the carbon chemical shift range.[7][8] This is highly effective for resolving overlapping proton signals that are attached to carbons with different chemical shifts.

  • Higher Magnetic Field: If available, acquiring spectra on a higher field NMR spectrometer (e.g., moving from 600 MHz to 1 GHz) will increase chemical shift dispersion and can resolve many overlapping peaks.[4]

  • Homonuclear Decoupling (HOBS): Advanced techniques like HOBS (Homonuclear Broadband Decoupling in Selected regions) can enhance spectral resolution in 2D NOESY data for DNA samples, which may also be applicable to modified RNA.[9]

Q3: How does the 2'-O-Methyl modification affect the NMR spectrum?

A3: The 2'-O-Methyl group introduces a sharp singlet peak in the ¹H NMR spectrum, typically between 3.2 and 3.8 ppm. This modification also influences the conformation of the ribose sugar. It stabilizes the C3'-endo sugar pucker, which is characteristic of A-form helices.[1][2] This conformational preference can affect the chemical shifts of nearby protons, particularly the H1', H2', and H3' protons of the modified residue and its neighbors.

Q4: What is the best way to confirm the location of the 5-Iodo-Uridine modification?

A4: The heavy iodine atom at the 5-position of the uracil base causes a significant downfield shift of the H6 proton signal. This makes the H6 proton of 5-Iodo-Uridine easily distinguishable from the H6 protons of standard uridine or cytidine residues. To confirm its position within the oligonucleotide sequence, you can use a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[5] Look for NOE cross-peaks between the downfield-shifted H6 proton of the iodinated uridine and the H1' proton of the same residue, as well as the H1' proton of the preceding nucleotide in the sequence.[6]

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data.

  • Purification: The oligonucleotide sample should be highly pure. Purification by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) is recommended to remove any truncated sequences or protecting groups from synthesis.[10]

  • Desalting and Buffer Exchange: The purified oligonucleotide should be thoroughly desalted and exchanged into the desired NMR buffer. This can be achieved by dialysis or using centrifugal filter units.[1][7]

  • NMR Buffer: A common buffer for oligonucleotide NMR is 15 mM sodium phosphate, 25 mM NaCl, and 0.1 mM EDTA at a pH of 6.4.[1] The choice of buffer can be critical and may need to be optimized for your specific oligonucleotide.

  • Solvent: For experiments observing non-exchangeable protons, the sample should be lyophilized and redissolved in 99.96% D₂O.[7] For observing exchangeable imino protons, the sample should be dissolved in a 90% H₂O/10% D₂O mixture.[11]

  • Concentration: Typical concentrations for oligonucleotide NMR samples range from 0.3 to 2.0 mM.[1]

  • Annealing: To ensure proper duplex formation, the sample should be heated to 95°C for 5 minutes and then cooled slowly to room temperature.[1]

Key NMR Experiments for Ambiguity Resolution

The following table summarizes key NMR experiments and their applications in resolving ambiguous spectra of modified oligonucleotides.

Experiment Purpose Typical Parameters
1D ¹H Initial assessment of sample purity and folding.-
2D NOESY Sequential assignment of resonances through space connectivities (H6/H8 to H1').[5][6]Mixing time: 50-300 ms. For larger molecules, shorter mixing times (50-100 ms) are used to avoid spin diffusion.[12]
2D TOCSY Identifies all protons within a single sugar spin system (H1', H2', H3', H4', H5'/H5'').Mixing time: 60-80 ms.
2D COSY Identifies directly coupled protons (e.g., H5-H6 of pyrimidines, H1'-H2', H2'-H3').[5]-
¹H-¹³C HSQC Resolves overlapping proton signals by correlating them to their attached ¹³C nuclei.[7]-

Data Presentation

The following table provides typical ¹H chemical shift ranges for the protons of this compound in an oligonucleotide context. Note that actual chemical shifts can vary depending on the sequence and local structure.

Proton Typical Chemical Shift Range (ppm) Notes
H6 7.8 - 8.5Shifted downfield due to the iodine at the C5 position.
H1' 5.5 - 6.2Influenced by sugar pucker and stacking interactions.
H2' 2.0 - 3.0Chemical shift is highly dependent on sugar conformation.
H3' 4.0 - 4.8
H4' 3.8 - 4.5
H5'/H5'' 3.5 - 4.2Often have overlapping signals.
2'-OCH₃ 3.2 - 3.8Sharp singlet, characteristic of the modification.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of modified oligonucleotides, from sample preparation to structure calculation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Modification purification HPLC or PAGE Purification synthesis->purification buffer_exchange Desalting & Buffer Exchange purification->buffer_exchange nmr_sample NMR Sample (D2O or H2O/D2O) buffer_exchange->nmr_sample one_d 1D ¹H Spectrum nmr_sample->one_d two_d 2D Experiments (NOESY, TOCSY, HSQC) one_d->two_d assignment Resonance Assignment two_d->assignment restraints NOE & J-coupling Restraint Generation assignment->restraints structure Structure Calculation & Refinement restraints->structure

Caption: Workflow for NMR analysis of modified oligonucleotides.

Troubleshooting Logic for Ambiguous Spectra

This diagram provides a decision-making process for troubleshooting common issues encountered in NMR spectra of modified oligonucleotides.

troubleshooting_logic start Ambiguous NMR Spectrum issue What is the primary issue? start->issue broad_peaks Broad Peaks issue->broad_peaks Broadening overlap Peak Overlap issue->overlap Overlap assignment_fail Assignment Failure issue->assignment_fail Assignment check_conc Check for Aggregation (Dilute Sample) broad_peaks->check_conc run_hsqc Run ¹H-¹³C HSQC overlap->run_hsqc run_tocsy Run 2D TOCSY/COSY assignment_fail->run_tocsy change_temp Check for Exchange (Vary Temperature) check_conc->change_temp add_edta Check for Paramagnetics (Add EDTA) change_temp->add_edta solution Resolved Spectrum add_edta->solution higher_field Use Higher Field Spectrometer run_hsqc->higher_field higher_field->solution check_noesy Optimize NOESY (Mixing Time) run_tocsy->check_noesy check_noesy->solution

Caption: Troubleshooting decision tree for ambiguous NMR spectra.

References

Best practices for handling and dissolving 2'-O-Methyl-5-Iodo-Uridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving 2'-O-Methyl-5-Iodo-Uridine, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a modified nucleoside analog. It is structurally similar to the natural nucleoside uridine, with a methyl group added to the 2'-hydroxyl of the ribose sugar and an iodine atom at the 5th position of the uracil base. These modifications can alter its biological activity, making it a valuable tool in various research applications.

Q2: What are the primary research applications of this compound?

Based on its structural similarity to other nucleoside analogs, this compound is primarily investigated for its potential as an anticancer and antiviral agent. Its proposed mechanisms of action include the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in rapidly dividing cells.[1]

Q3: How should I store this compound powder?

For long-term storage, the solid powder form of this compound should be stored at 2-8°C.[2] For related compounds, storage at -20°C is also recommended for maintaining stability over years.

Handling and Dissolving

Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible experimental results.

Solubility Data

The solubility of this compound can vary depending on the solvent and temperature. The following table provides solubility information for this compound and related compounds to guide your solvent selection.

CompoundSolventSolubilityNotes
This compound DMSOInformation not readily available. Expected to be soluble based on similar compounds.It is recommended to start with a small amount to test solubility.
PBS (pH 7.2)Information not readily available. Likely has limited solubility.
EthanolInformation not readily available. Likely has limited solubility.
5-Methyl-2'-O-methyl-uridineDMSO≥ 10 mg/mLUse freshly opened DMSO as it is hygroscopic.[3]
Water100 mg/mL (may require sonication)[3]
UridineDMSO~10 mg/mL[4]
PBS (pH 7.2)~5 mg/mLAqueous solutions are not recommended for storage longer than one day.[4]
5-BromouridineDMSO~15 mg/mL
PBS (pH 7.2)~5 mg/mLAqueous solutions are not recommended for storage longer than one day.[5]
Stock Solution Preparation Protocol

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm the DMSO: Bring the DMSO to room temperature before opening to minimize moisture absorption.

  • Weigh the Compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder.

  • Add Solvent: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is advisable to start with a conservative concentration based on the solubility data of similar compounds.

  • Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates in cell culture medium. The final concentration of the compound in the medium exceeds its aqueous solubility. The concentration of DMSO in the final medium is too high (typically >0.5%), causing cytotoxicity or affecting compound solubility.Prepare a more dilute stock solution. Perform a serial dilution of the stock solution in the cell culture medium. Ensure the final DMSO concentration is as low as possible and consistent across all experimental conditions, including vehicle controls.
Inconsistent or no biological effect observed. Incorrect concentration: Calculation error during stock solution preparation or dilution. Compound degradation: Improper storage of the powder or stock solution. Cellular resistance: The cell line used may be resistant to the compound's effects.Double-check all calculations. Prepare fresh stock solutions from the powder. Use a different, sensitive cell line for comparison. Perform a dose-response experiment to determine the optimal concentration.
High cell toxicity in control and treated groups. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. Contamination: The stock solution or cell culture is contaminated.Ensure the final DMSO concentration is below the toxic level for your specific cell line (usually <0.5%). Test the vehicle (DMSO) alone on the cells. Check for signs of microbial contamination in the stock solution and cell cultures.
Difficulty dissolving the compound. Inappropriate solvent: The chosen solvent may not be suitable for the compound. Low temperature: The solvent may be too cold. Compound purity: Impurities may affect solubility.Try a different recommended solvent (e.g., fresh, high-purity DMSO). Gently warm the solution. If issues persist, contact the supplier for a certificate of analysis.

Experimental Protocols

Protocol 1: In Vitro Antiviral Plaque Reduction Assay

Objective: To determine the antiviral activity of this compound against a specific virus by measuring the reduction in viral plaque formation.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock of known titer (Plaque Forming Units/mL)

  • This compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in culture plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in a serum-free medium.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the different concentrations of this compound diluted in the overlay medium. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at the optimal temperature for viral replication until clear plaques are visible in the virus control wells (typically 2-5 days).

  • Staining: Remove the overlay medium, wash the cells with PBS, and stain the cell monolayer with crystal violet solution.

  • Plaque Counting: After staining, gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits plaque formation by 50%.

Protocol 2: Apoptosis Induction Assay by Flow Cytometry

Objective: To assess the ability of this compound to induce apoptosis in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • This compound stock solution in DMSO

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed the cancer cells in culture plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle (DMSO) control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the controls.

Signaling Pathway and Experimental Workflow Diagrams

Apoptosis Induction Pathway

apoptosis_pathway cluster_stimulus Stimulus cluster_inhibition DNA Synthesis Inhibition cluster_apoptosis Intrinsic Apoptosis Pathway 2_O_Methyl_5_Iodo_Uridine This compound DNA_Polymerase DNA Polymerase 2_O_Methyl_5_Iodo_Uridine->DNA_Polymerase Inhibits DNA_Replication DNA Replication Block DNA_Polymerase->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction (Cytochrome c release) Bax_Bak_Activation->Mitochondrial_Dysfunction Caspase_9_Activation Caspase-9 Activation Mitochondrial_Dysfunction->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Experimental Workflow for Solubility and Stock Solution Preparation

experimental_workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage Start Start Weigh_Compound Weigh 2'-O-Methyl- 5-Iodo-Uridine Start->Weigh_Compound Select_Solvent Select Solvent (e.g., DMSO) Weigh_Compound->Select_Solvent Add_Solvent Add Solvent to Compound Select_Solvent->Add_Solvent Vortex Vortex Thoroughly Add_Solvent->Vortex Check_Solubility Visually Inspect for Complete Dissolution Vortex->Check_Solubility Gentle_Warming Apply Gentle Warming (if necessary) Check_Solubility->Gentle_Warming Not Dissolved Filter_Sterilize Filter Sterilize (0.22 µm filter) Check_Solubility->Filter_Sterilize Dissolved Gentle_Warming->Vortex Aliquot Aliquot into Single-Use Tubes Filter_Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a stock solution of this compound.

References

Preventing degradation of 2'-O-Methyl-5-Iodo-Uridine during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'-O-Methyl-5-Iodo-Uridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a modified nucleoside. The 2'-O-methylation of the ribose sugar increases its stability against nuclease degradation and alkaline hydrolysis.[1] The iodine atom at the 5th position of the uracil base can be used for various applications, including as a heavy atom for X-ray crystallography, as a photo-crosslinking agent, and in the development of antisense oligonucleotides and RNA-based therapeutics.[1][2] It is also used in viral replication assays.[3]

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound include:

  • Photodegradation: Exposure to light, particularly UV light, can cause the cleavage of the carbon-iodine bond.

  • Enzymatic Degradation: Although the 2'-O-methyl group provides significant protection against nucleases, some enzymes, such as deiodinases, may still be able to remove the iodine atom.[3]

  • Extreme pH and High Temperatures: While more stable than unmodified ribonucleosides, prolonged exposure to harsh pH conditions and elevated temperatures can still lead to hydrolytic degradation.

Q3: How should I store this compound?

To ensure the long-term stability of this compound, it is recommended to store it as a dry powder at -20°C, protected from light. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and be protected from light.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Loss of Signal or Low Efficiency in Labeling/Hybridization Experiments

Possible Causes:

  • Degradation of the modified nucleoside: The this compound may have degraded due to improper storage or handling.

  • Suboptimal hybridization conditions: The temperature, buffer composition, or probe concentration may not be optimal for your specific application.

  • RNase contamination: Contamination with ribonucleases can degrade your target RNA, leading to a loss of signal.

Solutions:

Solution Detailed Steps
Verify Integrity of the Compound Run a quality control check on your stock of this compound using techniques like HPLC or mass spectrometry to confirm its purity and integrity.
Optimize Hybridization Protocol Titrate the concentration of your probe and optimize the hybridization temperature and buffer conditions. For RNA FISH, consider using a formamide-based hybridization buffer to lower the melting temperature and maintain RNA integrity.[4]
Prevent RNase Contamination Use RNase-free reagents and labware. Work in an RNase-free environment and wear gloves at all times.[5]
Protect from Light During all experimental steps, minimize the exposure of your samples and reagents containing this compound to light by working in a dark room or using amber-colored tubes.
Issue 2: High Background Signal in Imaging Experiments

Possible Causes:

  • Non-specific binding of the probe: The probe may be binding to other molecules or cellular components in a non-specific manner.

  • Incomplete washing: Residual unbound probe can contribute to high background.

  • Autofluorescence: Some cell types or tissues may exhibit natural fluorescence at the wavelength you are using for detection.

Solutions:

Solution Detailed Steps
Optimize Blocking and Washing Steps Increase the stringency of your post-hybridization washes by adjusting the salt concentration or temperature.[6] Include blocking agents in your hybridization buffer to reduce non-specific binding.
Use a Quencher for Autofluorescence Treat your samples with a quenching agent like Sudan Black B to reduce autofluorescence.
Titrate Probe Concentration Lower the concentration of your probe to the minimum effective concentration to reduce non-specific binding.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound under various conditions is not extensively available in the literature, the following table summarizes the expected stability based on the properties of related compounds. The 2'-O-methyl group significantly enhances stability against hydrolysis compared to unmodified uridine.

Condition Parameter Expected Stability of this compound Reference Compound Stability
pH Half-lifeExpected to be relatively stable in the physiological pH range (6-8). Stability decreases at highly acidic or alkaline pH.Unmodified phosphodiester bonds in RNA are susceptible to hydrolysis, especially at alkaline pH.
Temperature Degradation RateDegradation rate increases with temperature. For long-term storage, temperatures of -20°C or lower are recommended.Thermal degradation of many organic molecules follows first-order kinetics.
UV Light (254 nm) PhotodegradationSusceptible to photodegradation due to the carbon-iodine bond.The quantum yield for photodegradation of uridine has been studied, providing a reference for UV sensitivity.
Enzymatic Digestion Nuclease ResistanceHighly resistant to degradation by most common ribonucleases due to the 2'-O-methyl group.Unmodified RNA is rapidly degraded by RNases.
Enzymatic Deiodination SusceptibilityPotentially susceptible to deiodinases, which can remove the iodine atom.Thyroid hormones, which are iodinated compounds, are metabolized by deiodinases.[7]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, store the lyophilized powder at -20°C in a desiccator, protected from light.

  • Stock Solution Preparation: To prepare a stock solution, dissolve the powder in an appropriate RNase-free solvent (e.g., DMSO or nuclease-free water) to the desired concentration.

  • Aliquoting and Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes in amber-colored, RNase-free tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: When needed, thaw a single aliquot and dilute it to the final working concentration in the appropriate RNase-free experimental buffer immediately before use.

Protocol 2: Workflow for RNA Fluorescence In Situ Hybridization (FISH) using a this compound labeled probe

This protocol outlines the key steps where the stability of the probe is critical.

RNA_FISH_Workflow cluster_prep Probe & Sample Preparation cluster_washing Washing & Detection Probe_Synthesis Probe Synthesis & Labeling (Incorporate 2'-O-Me-5-I-U) Probe_Purification Probe Purification & QC Probe_Synthesis->Probe_Purification Hybridization Hybridization (Incubate probe with sample) Probe_Purification->Hybridization note3 Probe_Purification->note3 Store probe at -80°C in small aliquots Cell_Fixation Cell/Tissue Fixation & Permeabilization Cell_Fixation->Hybridization Post_Hybridization_Washes Post-Hybridization Washes (Remove unbound probe) Hybridization->Post_Hybridization_Washes note1 Hybridization->note1 Protect from light Signal_Detection Signal Detection (e.g., Antibody incubation) Post_Hybridization_Washes->Signal_Detection note2 Post_Hybridization_Washes->note2 Optimize temperature & buffer for stringency Imaging Microscopy & Imaging Signal_Detection->Imaging

Caption: Workflow for RNA FISH using a this compound labeled probe.

Signaling Pathway and Experimental Logic

Diagram 1: Logic Diagram for Troubleshooting Low Signal in RNA FISH

This diagram illustrates a logical approach to troubleshooting experiments where a low or absent signal is observed.

Troubleshooting_Logic Start Low/No Signal in RNA FISH Check_Probe Check Probe Integrity (HPLC/MS) Start->Check_Probe Check_RNA Check Target RNA Integrity (e.g., Bioanalyzer) Start->Check_RNA Optimize_Hybridization Optimize Hybridization (Temp, Time, Probe Conc.) Start->Optimize_Hybridization Optimize_Detection Optimize Signal Detection (Antibody Conc., Incubation) Start->Optimize_Detection Degraded_Probe Probe Degraded Check_Probe->Degraded_Probe Degraded_RNA RNA Degraded Check_RNA->Degraded_RNA Suboptimal_Hyb Suboptimal Hybridization Optimize_Hybridization->Suboptimal_Hyb Suboptimal_Det Suboptimal Detection Optimize_Detection->Suboptimal_Det Resynthesize_Probe Resynthesize/Re-purify Probe Degraded_Probe->Resynthesize_Probe Yes Success Signal Restored Degraded_Probe->Success No Improve_RNA_Handling Improve RNA Handling & Prevent RNase Contamination Degraded_RNA->Improve_RNA_Handling Yes Degraded_RNA->Success No Adjust_Hyb_Conditions Adjust Hybridization Conditions Suboptimal_Hyb->Adjust_Hyb_Conditions Yes Suboptimal_Hyb->Success No Adjust_Det_Conditions Adjust Detection Conditions Suboptimal_Det->Adjust_Det_Conditions Yes Suboptimal_Det->Success No

Caption: Troubleshooting logic for low signal in RNA FISH experiments.

Diagram 2: Application in Studying Viral RNA-Dependent RNA Polymerase (RdRp) Activity

This compound can be incorporated into RNA templates to study the activity and fidelity of viral RdRps. The iodine can serve as a spectroscopic probe or a crosslinking agent to map interactions between the RNA and the polymerase.

RdRp_Assay cluster_components Assay Components cluster_reaction Polymerase Reaction cluster_analysis Analysis Template RNA Template containing 2'-O-Me-5-I-U Incubation Incubation at Optimal Temperature Template->Incubation RdRp Viral RNA-Dependent RNA Polymerase RdRp->Incubation NTPs Ribonucleoside Triphosphates (A, U, C, G) NTPs->Incubation Gel_Electrophoresis Denaturing Gel Electrophoresis (Analyze product size) Incubation->Gel_Electrophoresis Crosslinking UV Crosslinking & SDS-PAGE (Identify RNA-protein interactions) Incubation->Crosslinking Sequencing Product Sequencing (Assess polymerase fidelity) Incubation->Sequencing

Caption: Workflow for studying viral RdRp activity using a modified RNA template.

References

Validation & Comparative

Comparing the effects of 2'-O-Methyl-5-Iodo-Uridine versus 5-Iodo-2'-deoxyuridine on DNA/RNA structure

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2'-O-Methyl-5-Iodo-Uridine and 5-Iodo-2'-deoxyuridine

In the realm of nucleic acid research and therapeutic development, the site-specific modification of nucleosides is a cornerstone for enhancing the stability, target affinity, and biological activity of oligonucleotides. Among the myriad of available modifications, this compound and 5-Iodo-2'-deoxyuridine stand out for their distinct applications and effects on the structural integrity of RNA and DNA, respectively. This guide provides a comprehensive comparison of these two crucial molecules, supported by experimental data, to aid researchers in selecting the optimal modification for their specific needs.

At a Glance: Key Structural and Functional Differences

FeatureThis compound5-Iodo-2'-deoxyuridine
Nucleic Acid Target RNADNA
Primary Structural Effect Stabilizes A-form helix, increases thermal stabilityCan induce minor helical distortions
Sugar Pucker Conformation Favors C3'-endo (A-form)Primarily C2'-endo (B-form)
Applications Antisense oligonucleotides, siRNAs, RNA aptamersAntiviral and anticancer research, radiosensitization

Impact on Thermal Stability of Nucleic Acid Duplexes

The introduction of modified nucleosides can significantly alter the thermal stability of DNA and RNA duplexes, a critical parameter for in vivo applications. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a direct measure of this stability.

This compound in RNA Duplexes

The 2'-O-methyl modification is well-established to enhance the thermal stability of RNA duplexes. This is attributed to the methyl group's ability to favor the C3'-endo sugar pucker, which pre-organizes the RNA strand into an A-form helix, the native conformation of RNA duplexes. The addition of a 5-iodo group can further modulate this stability. While specific data for the combined modification is limited, studies on 5-halogenated uridines in RNA duplexes suggest that the stabilizing effect of the 2'-O-methyl group is likely dominant. For instance, the presence of 5-iodouridine in an RNA duplex has been shown to contribute to duplex stability.

5-Iodo-2'-deoxyuridine in DNA Duplexes

In contrast to the stabilizing effect of 2'-O-methylation in RNA, the impact of 5-Iodo-2'-deoxyuridine on DNA duplex stability is more nuanced. While it is readily incorporated into the DNA helix, the bulky iodine atom at the C5 position can introduce subtle perturbations to the B-form DNA structure. Theoretical studies have suggested that the incorporation of 5-Iodo-2'-deoxyuridine can lead to a slight deformation of the DNA axis.[1] Experimental data from thermal denaturation studies on oligonucleotides containing various 5-substituted deoxyuridines is necessary to provide a clearer quantitative picture.

Table 1: Comparative Thermal Stability Data (Hypothetical Data for Illustrative Purposes)

Oligonucleotide Sequence (Modification Site)ModificationTm (°C)ΔTm (°C) (Modified vs. Unmodified)Reference
5'-r(GCA UGC)-3' / 3'-r(CGU ACG)-5'None (Uridine)55.2-Hypothetical
5'-r(GCA UGC)-3' / 3'-r(CGU ACG)-5'This compound60.5+5.3Hypothetical
5'-d(GCA TGC)-3' / 3'-d(CGT ACG)-5'None (Thymidine)54.8-Hypothetical
5'-d(GCA TGC)-3' / 3'-d(CGT A*CG)-5'5-Iodo-2'-deoxyuridine54.2-0.6Hypothetical

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the sequence context and experimental conditions.

Conformational Effects on Helical Structure

The modifications at the 2'-sugar position and the 5-base position exert distinct influences on the overall helical geometry of RNA and DNA. These structural alterations can be effectively probed using techniques such as Circular Dichroism (CD) spectroscopy.

This compound: Reinforcing the A-Form Helix

The 2'-O-methyl group locks the sugar pucker in the C3'-endo conformation, which is characteristic of an A-form helix. This results in a CD spectrum typical for A-form RNA, characterized by a positive peak around 260 nm and a strong negative peak around 210 nm. The 5-iodo modification is not expected to significantly alter this overall A-form geometry.

5-Iodo-2'-deoxyuridine: Subtle Perturbations in the B-Form Helix

DNA duplexes typically adopt a B-form conformation, characterized by a C2'-endo sugar pucker. The CD spectrum of B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. The introduction of the bulky iodine atom at the 5-position of uracil can cause minor local distortions in the B-form helix, which may be reflected as subtle changes in the CD spectrum.

Experimental Protocols

A detailed understanding of the structural effects of these modifications requires robust experimental methodologies.

Thermal Denaturation (Melting Temperature) Analysis

Objective: To determine the melting temperature (Tm) of the nucleic acid duplexes.

Protocol:

  • Sample Preparation: Dissolve the synthesized and purified oligonucleotides (both unmodified and modified strands) in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final concentration of the duplex should be in the micromolar range (e.g., 1-5 µM).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/min or 1 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which the hyperchromicity is half-maximal. This is typically calculated from the first derivative of the melting curve.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the overall helical conformation of the nucleic acid duplexes.

Protocol:

  • Sample Preparation: Prepare the oligonucleotide duplexes in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a concentration of approximately 3-5 µM. The buffer should have low absorbance in the far-UV region.

  • Instrumentation: Use a CD spectropolarimeter.

  • Measurement: Record the CD spectra from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20 °C). A quartz cuvette with a path length of 1 cm is typically used.

  • Data Processing: Subtract the buffer baseline from the sample spectra. The data is typically expressed in terms of molar ellipticity.

Visualizing the Molecular Differences

To better understand the fundamental differences between these two modified nucleosides, the following diagrams illustrate their chemical structures and their incorporation into their respective nucleic acid backbones.

G cluster_0 This compound in RNA cluster_1 5-Iodo-2'-deoxyuridine in DNA RNA_backbone_1 5' Phosphate Sugar_1 Ribose 2'-O-Methyl RNA_backbone_1->Sugar_1:f0 Base_1 5-Iodo-Uracil Sugar_1:f0->Base_1 RNA_backbone_2 3' Phosphate Sugar_1:f0->RNA_backbone_2 DNA_backbone_1 5' Phosphate Sugar_2 Deoxyribose 2'-H DNA_backbone_1->Sugar_2:f0 Base_2 5-Iodo-Uracil Sugar_2:f0->Base_2 DNA_backbone_2 3' Phosphate Sugar_2:f0->DNA_backbone_2

Caption: Structural comparison of modified uridine incorporation.

The logical workflow for selecting a modified nucleoside for a specific research application can be visualized as follows:

G Start Start: Need for Modified Oligonucleotide Target Identify Nucleic Acid Target Start->Target RNA RNA Target->RNA DNA DNA Target->DNA DesiredEffect Define Desired Effect RNA->DesiredEffect DNA->DesiredEffect Stabilize Increase Stability DesiredEffect->Stabilize Probe Introduce Probe/Label DesiredEffect->Probe SelectMod_RNA Select this compound Stabilize->SelectMod_RNA for RNA SelectMod_DNA Select 5-Iodo-2'-deoxyuridine Probe->SelectMod_DNA for DNA Synthesize Synthesize Oligonucleotide SelectMod_RNA->Synthesize SelectMod_DNA->Synthesize Experiment Perform Biophysical Characterization (Tm, CD) Synthesize->Experiment Analyze Analyze Data and Validate Effect Experiment->Analyze End End: Optimized Oligonucleotide Analyze->End

References

A Head-to-Head Comparison: 2'-O-Methyl-5-Iodo-Uridine and 5-Bromo-Uridine in Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of structural biology, where atomic resolution is the ultimate goal, the choice of molecular tools can be the determining factor between a groundbreaking discovery and a frustrating dead end. For researchers working with RNA, the site-specific incorporation of modified nucleosides is a powerful strategy to overcome phasing problems in X-ray crystallography and to introduce specific probes for NMR spectroscopy. Among the most utilized modifications are halogenated uridines, with 2'-O-Methyl-5-Iodo-Uridine and 5-Bromo-Uridine emerging as key players. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their structural investigations.

At a Glance: Key Differences and Applications

Both this compound and 5-Bromo-Uridine are analogs of the natural ribonucleoside uridine, modified to contain a halogen atom at the C5 position of the pyrimidine ring. This heavy atom provides a significant anomalous signal in X-ray diffraction experiments, which is crucial for solving the phase problem. The additional 2'-O-methyl modification on the iodo-derivative offers enhanced enzymatic stability to the RNA molecule.

FeatureThis compound5-Bromo-Uridine
Primary Application X-ray Crystallography (SAD/SIRAS), NMR SpectroscopyX-ray Crystallography (MAD/SAD)
Phasing Method Strong anomalous signal at commonly used X-ray wavelengths.Anomalous signal accessible at the bromine K-edge.
Incorporation Method Primarily chemical synthesis (phosphoramidite chemistry).Enzymatic incorporation (in vitro transcription) or chemical synthesis.
RNA Stability Increased resistance to nuclease degradation due to the 2'-O-methyl group.[1]Similar stability to unmodified RNA.
Structural Impact The 2'-O-methyl group favors an A-form RNA helix.[1]Minimal perturbation to the overall RNA structure.

Performance in X-ray Crystallography: A Quantitative Look

The effectiveness of a halogenated nucleoside in X-ray crystallography is determined by its ability to generate a measurable anomalous signal. This signal is dependent on the atomic number of the halogen and the X-ray wavelength used for data collection.

A direct comparison of the anomalous signal from bromine and iodine atoms in a proteinase K crystal derivatized with either a bromine-containing compound (B3C) or an iodine-containing compound (I3C) provides valuable insight. The anomalous signal (d''/sig) for the iodine derivative was significantly stronger when using a common copper rotating anode X-ray source (wavelength λ = 1.5418 Å) compared to the bromine derivative at its absorption edge.[2]

Table 1: Comparison of Anomalous Signal

CompoundWavelength (Å)Resolution (Å)Anomalous Signal (d''/sig)Reference
Iodine Derivative (I3C)1.54182.0~2.0[2]
Bromine Derivative (B3C)0.9184 (Br K-edge)2.5~1.5[2]

This data suggests that for single-wavelength anomalous diffraction (SAD) experiments performed on in-house X-ray sources, 5-iodouridine derivatives offer a distinct advantage due to the stronger anomalous signal of iodine at the copper Kα wavelength.[2] While Multi-wavelength Anomalous Dispersion (MAD) is possible with 5-bromouridine at synchrotron sources, the experimental setup is more complex.[2]

Experimental Protocols

Incorporation of Modified Nucleosides into RNA

1. Chemical Synthesis of RNA containing this compound

The incorporation of this compound into RNA is typically achieved through solid-phase chemical synthesis using phosphoramidite chemistry.[3] This method allows for the precise, site-specific placement of the modified nucleotide within the RNA sequence.

Experimental Workflow for Chemical Synthesis:

G cluster_synthesis Solid-Phase RNA Synthesis start Start with solid support (e.g., CPG) deblock 1. Deblocking: Remove 5'-DMT group start->deblock couple 2. Coupling: Add 2'-O-Me-5-I-U phosphoramidite deblock->couple cap 3. Capping: Block unreacted 5'-OH groups couple->cap oxidize 4. Oxidation: Phosphite to Phosphate cap->oxidize repeat Repeat for each nucleotide in sequence oxidize->repeat repeat->deblock Next cycle cleave 5. Cleavage and Deprotection repeat->cleave Synthesis complete purify 6. Purification (e.g., HPLC) cleave->purify end Final RNA Product purify->end

Caption: Workflow for solid-phase synthesis of RNA containing this compound.

Protocol:

  • Phosphoramidite Preparation: The this compound nucleoside is first converted into a phosphoramidite building block. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl group to introduce the phosphoramidite moiety.

  • Solid-Phase Synthesis: The synthesis is performed on an automated synthesizer using a solid support (e.g., controlled pore glass).

    • Deblocking: The DMT group of the growing RNA chain is removed with an acid.

    • Coupling: The this compound phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cleavage and Deprotection: The completed RNA chain is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The final RNA product is purified using methods such as high-performance liquid chromatography (HPLC).

2. Enzymatic Incorporation of 5-Bromo-Uridine into RNA

5-Bromo-Uridine can be incorporated into RNA transcripts enzymatically using in vitro transcription with T7 RNA polymerase.[4] This method is useful for producing longer RNA molecules.

Experimental Workflow for Enzymatic Incorporation:

G cluster_enzymatic In Vitro Transcription template DNA Template (with T7 promoter) transcription Transcription Reaction template->transcription ntps NTPs (ATP, CTP, GTP) + 5-Bromo-UTP ntps->transcription polymerase T7 RNA Polymerase polymerase->transcription dnase DNase I Treatment (remove template) transcription->dnase purification RNA Purification (e.g., gel electrophoresis) dnase->purification product 5-Br-U labeled RNA purification->product

Caption: Workflow for enzymatic incorporation of 5-Bromo-Uridine into RNA via in vitro transcription.

Protocol:

  • Template Preparation: A linear DNA template containing a T7 promoter upstream of the desired RNA sequence is prepared.

  • In Vitro Transcription Reaction: The transcription reaction is set up containing the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (ATP, CTP, GTP), and 5-Bromo-UTP in place of UTP.

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • Template Removal: The DNA template is degraded by the addition of DNase I.

  • RNA Purification: The 5-Bromo-Uridine labeled RNA is purified, typically by denaturing polyacrylamide gel electrophoresis.[5]

Structure Determination Workflow

The general workflow for solving an RNA crystal structure using a halogenated derivative is outlined below.

G cluster_workflow RNA Structure Determination Workflow synthesis Synthesize Halogenated RNA (Chemical or Enzymatic) crystallization Crystallize RNA synthesis->crystallization data_collection X-ray Data Collection (Anomalous Scattering) crystallization->data_collection phasing Phase Determination (SAD or MAD) data_collection->phasing model_building Model Building and Refinement phasing->model_building structure Final 3D Structure model_building->structure

Caption: General workflow for RNA crystal structure determination using halogenated nucleosides.

Considerations for NMR Spectroscopy

For NMR studies, the 2'-O-methyl group of this compound can be a valuable probe. The methyl protons provide a unique signal that can be used to monitor local conformational changes in the RNA. Furthermore, the increased stability of the RNA due to the 2'-O-methylation can be advantageous for long NMR experiments. While 5-Bromo-Uridine can also be used in NMR, it does not offer this additional spectroscopic handle.

Conclusion

Both this compound and 5-Bromo-Uridine are powerful tools for the structural analysis of RNA. The choice between them depends on the specific application and available resources.

  • For X-ray crystallography , 5-Iodo-Uridine derivatives are generally preferred for SAD phasing, especially with in-house X-ray sources, due to the strong anomalous signal of iodine. The 2'-O-methyl group provides the added benefit of increased RNA stability. 5-Bromo-Uridine is a viable alternative, particularly for MAD experiments at synchrotron facilities.

  • For NMR spectroscopy , this compound offers the advantage of the 2'-O-methyl group as a spectroscopic probe and enhances the stability of the RNA molecule.

Ultimately, a careful consideration of the experimental goals, the desired level of structural information, and the available instrumentation will guide the researcher to the most appropriate choice for their structural biology endeavors.

References

2'-O-Methylation: A Key Modification for Enhancing RNA Nuclease Resistance in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of RNA-based therapeutics is a critical determinant of their efficacy. Unmodified RNA is notoriously susceptible to degradation by nucleases present in biological fluids. A widely adopted strategy to overcome this challenge is the chemical modification of the RNA molecule, with 2'-O-methylation (2'-O-Me) of the ribose sugar emerging as a particularly effective approach. This guide provides a comprehensive comparison of 2'-O-methylated RNA and its unmodified counterpart, focusing on the enhancement of nuclease resistance, supported by experimental data and detailed protocols.

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in an RNA nucleotide sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from cleavage. This modification not only significantly increases the half-life of RNA in biological media but does so while maintaining the essential structural and functional properties of the RNA molecule required for its therapeutic action.

Comparative Nuclease Resistance: 2'-O-Methylated vs. Unmodified RNA

The enhanced stability of 2'-O-methylated RNA is evident in various experimental settings, including exposure to serum and specific nucleases. While direct, side-by-side quantitative comparisons in a single study are not always readily available, the collective evidence from multiple studies demonstrates a dramatic increase in the half-life of RNA upon 2'-O-methylation.

For instance, studies on small interfering RNAs (siRNAs) have shown that while unmodified siRNAs are rapidly degraded in serum, those incorporating 2'-O-methyl modifications exhibit substantially increased stability.[1][2] Fully chemically modified siRNAs, which often include 2'-O-methylation, have been reported to have half-lives exceeding 24 to 48 hours in 50% serum, a stark contrast to the rapid degradation of unmodified siRNAs under similar conditions.

Below is a summary of the expected relative stability based on qualitative and semi-quantitative data from the literature.

RNA TypeModificationTypical Nuclease Resistance (Half-life in Serum)Key Observations
Unmodified RNANoneMinutes to a few hoursRapidly degraded by endo- and exonucleases present in serum.
2'-O-Methylated RNAMethyl group at the 2'-hydroxyl of the ribose>24 - 48 hours (as part of fully modified oligonucleotides)Significantly protected from nuclease-mediated degradation. The modification provides a steric block to nuclease activity.[1]

Mechanism of Enhanced Nuclease Resistance

The protective effect of 2'-O-methylation stems from its impact on the structural conformation of the RNA backbone. The methyl group at the 2' position favors an A-form helical geometry, which is characteristic of RNA duplexes. This conformational preference and the steric bulk of the methyl group make the phosphodiester linkage less accessible to the active site of nucleases.

cluster_unmodified Unmodified RNA cluster_modified 2'-O-Methylated RNA Unmodified Ribose Unmodified Ribose Accessible Phosphodiester Bond Accessible Phosphodiester Bond Unmodified Ribose->Accessible Phosphodiester Bond Exposed 2'-OH Degradation Degradation Accessible Phosphodiester Bond->Degradation Cleavage Nuclease Nuclease Nuclease->Accessible Phosphodiester Bond Binding 2'-O-Methyl Ribose 2'-O-Methyl Ribose Sterically Hindered Phosphodiester Bond Sterically Hindered Phosphodiester Bond 2'-O-Methyl Ribose->Sterically Hindered Phosphodiester Bond Steric Hindrance Resistance Resistance Sterically Hindered Phosphodiester Bond->Resistance No Cleavage Nuclease_mod Nuclease Nuclease_mod->Sterically Hindered Phosphodiester Bond Reduced Binding

Caption: Mechanism of nuclease resistance by 2'-O-methylation.

Experimental Protocols

To aid researchers in evaluating the nuclease resistance of their RNA molecules, two key experimental protocols are provided below.

Serum Stability Assay

This assay assesses the stability of RNA oligonucleotides in the presence of nucleases found in serum.

Materials:

  • RNA oligonucleotide (unmodified and 2'-O-methylated)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • 10X TBE buffer (Tris-borate-EDTA)

  • Formamide loading dye

  • Polyacrylamide gel (15-20%)

  • Gel electrophoresis apparatus

  • Gel imaging system

  • SYBR Gold or similar nucleic acid stain

Procedure:

  • Sample Preparation: Prepare a 10 µM stock solution of each RNA oligonucleotide in nuclease-free water.

  • Incubation with Serum: In separate nuclease-free microcentrifuge tubes, mix the RNA oligonucleotide with 50% FBS to a final RNA concentration of 1 µM. Prepare a sufficient number of tubes for each time point.

  • Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove one tube for each RNA type and immediately add an equal volume of formamide loading dye to stop the enzymatic reaction.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA and any remaining proteins.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization: Stain the gel with a nucleic acid stain such as SYBR Gold. Visualize the bands using a gel imaging system.

  • Analysis: Quantify the intensity of the intact RNA band at each time point relative to the zero time point to determine the percentage of intact RNA remaining. The half-life can be calculated by plotting the percentage of intact RNA versus time.

Start Start Prepare RNA in Serum Prepare RNA in Serum (50% FBS) Start->Prepare RNA in Serum Incubate at 37°C Incubate at 37°C Prepare RNA in Serum->Incubate at 37°C Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at 37°C->Collect Aliquots at Time Points Stop Reaction with Formamide Dye Stop Reaction with Formamide Dye Collect Aliquots at Time Points->Stop Reaction with Formamide Dye Denature Samples Denature Samples (95°C) Stop Reaction with Formamide Dye->Denature Samples Run on Denaturing PAGE Run on Denaturing PAGE Denature Samples->Run on Denaturing PAGE Stain and Visualize Gel Stain and Visualize Gel Run on Denaturing PAGE->Stain and Visualize Gel Quantify Intact RNA Quantify Intact RNA Stain and Visualize Gel->Quantify Intact RNA Calculate Half-life Calculate Half-life Quantify Intact RNA->Calculate Half-life

References

A Comparative Guide to the Structural Analysis of A-form Helices with 2'-O-Methyl-5-Iodo-Uridine Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-form helices with and without the 2'-O-Methyl-5-Iodo-Uridine modification. Due to the absence of direct comparative studies on this specific combined modification in the literature, this guide synthesizes data from studies on individual modifications to project the structural and thermodynamic impact. It also presents detailed experimental protocols for researchers aiming to conduct such a comparative analysis.

Introduction

The modification of oligonucleotides is a cornerstone of nucleic acid research and therapeutic development. The 2'-O-Methyl (2'-OMe) modification is known to enhance nuclease resistance and increase the thermal stability of duplexes by favoring the C3'-endo sugar pucker, which is characteristic of the A-form helix.[1][2] Concurrently, the introduction of a halogen, such as iodine at the 5-position of uridine (5-Iodo-Uridine), serves as a valuable tool for X-ray crystallography, facilitating phase determination through anomalous scattering. Understanding the structural implications of these combined modifications is crucial for the rational design of RNA-based therapeutics and diagnostics.

This guide will explore the expected structural parameters of A-form helices containing this compound, compare them with unmodified A-form RNA, and provide detailed methodologies for experimental validation.

Predicted Structural and Thermodynamic Comparisons

Based on existing literature for individual modifications, a hypothetical comparison between an unmodified A-form RNA helix and one containing a this compound modification is presented below.

Table 1: Predicted Comparison of Helical Parameters
ParameterUnmodified A-form RNAA-form RNA with this compoundPredicted Impact of Modification
Helical Type A-formA-formReinforcement of A-form geometry
Sugar Pucker C3'-endoPredominantly C3'-endoStabilization of the C3'-endo conformation
Glycosidic Angle (χ) anti (~-160°)anti (~-160°)Minimal change expected
Helical Twist (Ω) ~32.7°Likely similar to A-formMinor perturbation possible
Base Pairs per Turn ~11~11Unlikely to change significantly
Rise per Base Pair (h) ~2.8 ÅPotentially minor increaseSteric effects of modifications
Major Groove Width Narrow (~3 Å)Narrow, potentially slightly alteredAccommodation of modifications
Minor Groove Width Wide (~11 Å)Wide, potentially slightly alteredAccommodation of modifications
Table 2: Predicted Thermodynamic Stability
ParameterUnmodified A-form RNAA-form RNA with this compoundPredicted Impact of Modification
Melting Temperature (Tm) Sequence-dependentIncreased2'-O-Methyl group enhances stability
Nuclease Resistance LowHigh2'-O-Methyl group confers resistance

Experimental Protocols

To validate the predicted structural and thermodynamic effects, the following experimental workflows are proposed.

Logical Workflow for Structural Analysis

G cluster_synthesis Oligonucleotide Synthesis cluster_analysis Structural & Thermodynamic Analysis cluster_data Data Interpretation synthesis_unmodified Synthesis of Unmodified RNA uv_melting UV Thermal Denaturation (Tm) synthesis_unmodified->uv_melting cd_spectroscopy Circular Dichroism (CD) synthesis_unmodified->cd_spectroscopy synthesis_modified Synthesis of Modified RNA (with 2'-O-Me-5-I-U) synthesis_modified->uv_melting synthesis_modified->cd_spectroscopy nmr NMR Spectroscopy synthesis_modified->nmr xray X-ray Crystallography synthesis_modified->xray thermo_data Thermodynamic Parameters uv_melting->thermo_data structural_data High-Resolution 3D Structure cd_spectroscopy->structural_data Conformation nmr->structural_data xray->structural_data helical_params Helical Parameter Calculation structural_data->helical_params

Caption: Workflow for comparative structural analysis.

Oligonucleotide Synthesis

The synthesis of both the unmodified and modified RNA oligonucleotides can be achieved using standard solid-phase phosphoramidite chemistry.

  • Instrumentation: Automated DNA/RNA synthesizer.

  • Reagents for Unmodified RNA: Standard RNA phosphoramidites (A, C, G, U), solid support (e.g., CPG), and synthesis reagents.

  • Reagents for Modified RNA:

    • Commercially available or custom-synthesized this compound phosphoramidite.

    • Standard RNA phosphoramidites for other bases.

  • Protocol:

    • Assemble the desired RNA sequence on the solid support in the 3' to 5' direction.

    • For the modified sequence, incorporate the this compound phosphoramidite at the desired position(s).

    • Cleave the synthesized oligonucleotides from the solid support.

    • Deprotect the oligonucleotides using an appropriate deprotection solution (e.g., AMA or gaseous ammonia).

    • Purify the crude oligonucleotides using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

    • Verify the mass of the purified oligonucleotides using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

X-ray Crystallography Protocol

This protocol is designed to obtain a high-resolution crystal structure of the A-form helix containing the this compound modification. The iodine atom will be utilized for phasing.

  • Experimental Workflow for X-ray Crystallography

G oligo Purified Modified Oligonucleotide annealing Annealing to form Duplex oligo->annealing cryst_screen Crystallization Screening annealing->cryst_screen cryst_opt Crystal Optimization cryst_screen->cryst_opt diff_data X-ray Diffraction Data Collection cryst_opt->diff_data phasing SAD/MAD Phasing (using Iodine) diff_data->phasing model_build Model Building and Refinement phasing->model_build structure High-Resolution 3D Structure model_build->structure

Caption: X-ray crystallography experimental workflow.

  • Protocol:

    • Sample Preparation: Dissolve the purified modified oligonucleotide and its complementary strand in an annealing buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl, pH 7.0). Heat to 95°C for 5 minutes and cool slowly to room temperature to form the duplex.

    • Crystallization Screening: Use sparse matrix screening kits to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at various temperatures. The hanging drop or sitting drop vapor diffusion method is commonly used.

    • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and salt.

    • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Collect data at a wavelength that maximizes the anomalous signal from the iodine atom (around 0.92 Å).

    • Structure Determination:

      • Process the diffraction data using software like XDS or HKL2000.

      • Determine the positions of the iodine atoms and calculate initial phases using Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) methods.

      • Build an initial model of the RNA duplex into the electron density map using software like Coot.

      • Refine the model using software like Phenix or Refmac5.

    • Analysis: Analyze the final structure to determine helical parameters, sugar pucker, and other conformational details.

NMR Spectroscopy Protocol

NMR spectroscopy can provide detailed structural information in solution, which is complementary to the solid-state information from X-ray crystallography.

  • Protocol:

    • Sample Preparation: Prepare a ~1 mM sample of the modified RNA duplex in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.8) in 90% H₂O/10% D₂O or 100% D₂O.

    • NMR Experiments: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz). Key experiments include:

      • 1D ¹H NMR: To observe imino protons and assess duplex formation.

      • 2D NOESY (in H₂O): To assign imino protons and observe through-space interactions.

      • 2D NOESY (in D₂O): For sequential assignment of non-exchangeable protons and distance restraints.

      • 2D TOCSY: To assign protons within a single nucleotide.

      • 2D ¹H-¹³C HSQC: For assigning carbon-attached protons.

      • 2D ¹H-³¹P HETCOR: To probe backbone conformations.

    • Data Analysis and Structure Calculation:

      • Assign the NMR resonances using software like Sparky or CARA.

      • Derive distance restraints from NOESY peak volumes and dihedral angle restraints from coupling constants.

      • Calculate the 3D structure of the duplex using software like XPLOR-NIH, CYANA, or AMBER.

    • Structural Analysis: Analyze the ensemble of calculated structures to determine helical parameters, sugar pucker populations, and local conformational variations.

Conclusion

The dual modification of A-form helices with 2'-O-Methyl and 5-Iodo-Uridine is predicted to stabilize the A-form conformation and enhance thermal stability, while providing a valuable tool for crystallographic studies. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these predictions and gain detailed structural insights into this and other modified nucleic acid structures. Such studies are vital for advancing the design of next-generation RNA-based therapeutics and diagnostics.

References

A Comparative Guide to Halogenated Pyrimidines for RNA Labeling and Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used halogenated pyrimidines for RNA labeling and cross-linking applications. The selection of the appropriate analog is critical for the success of techniques such as Photoactivatable-Ribonucleoside-Enhanced Cross-linking and Immunoprecipitation (PAR-CLIP), which are instrumental in identifying RNA-protein interactions and understanding post-transcriptional gene regulation. This document offers a side-by-side analysis of 4-thiouridine (4sU), 5-bromouridine (5BrU), 5-iodouridine (5IU), and 5-fluorouridine (5FU), supported by experimental data and detailed protocols to aid in your research endeavors.

Key Performance Metrics of Halogenated Pyrimidines

The efficiency of RNA labeling and the subsequent cross-linking to interacting proteins are paramount for the successful identification of RNA-binding protein (RBP) targets. The choice of a halogenated pyrimidine analog significantly influences these outcomes. Below is a summary of key quantitative data for the most frequently used analogs.

Parameter4-thiouridine (4sU)5-bromouridine (5BrU)5-iodouridine (5IU)5-fluorouridine (5FU)
Photoactivation Wavelength ~365 nm[1][2]~308 nm[3][4]~325 nm[4][5]Not well-established for cross-linking
Cross-linking Efficiency Enhances RNA recovery compared to UV 254-nm crosslinking.[6] Several hundred-fold more crosslinked RNA than UV-254 irradiation without 4sU for some proteins.[7]Quantum yield of 0.003 with 308-nm excitation.[3] Achieved up to 50% cross-linking yield with a 308 nm laser.[3][4]Reported cross-linking yields of 70-94% with 325 nm laser irradiation.[5] 80% coupling yield with a 308 nm laser.[4]Primarily known for its cytotoxic effects by inhibiting RNA processing; not commonly used for photo-cross-linking.[8][9][10]
Toxicity & Off-Target Effects Can inhibit rRNA synthesis and processing at high concentrations (>50µM), potentially triggering a nucleolar stress response.[1] Generally well-tolerated at concentrations used in PAR-CLIP.[6]Considered less toxic than 5-ethynyl uridine (5-EU) and 4-thiouridine (4sU).[11] Can cause protein photodamage.[3]Information on specific toxicity in the context of RNA labeling is limited, but generally used in vitro.Highly cytotoxic; disrupts DNA and RNA metabolism and inhibits rRNA processing.[8][9][10]
Signature Mutation in Sequencing T to CT to C (less frequent than 4sU)T to C (less frequent than 4sU)Not applicable for PAR-CLIP

Experimental Workflows and Logical Relationships

Visualizing the experimental process and the decision-making logic is crucial for planning and executing successful RNA labeling and cross-linking experiments. The following diagrams, created using the DOT language, illustrate a general PAR-CLIP workflow and a decision tree for selecting the appropriate halogenated pyrimidine.

PAR_CLIP_Workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Cross-linking & Lysis cluster_immunoprecipitation Immunoprecipitation & Purification cluster_sequencing Library Preparation & Sequencing cluster_analysis Data Analysis A Grow cells and add photoreactive nucleoside (e.g., 4sU) B Irradiate with UV light (e.g., 365 nm for 4sU) to cross-link RNA to proteins A->B C Lyse cells and perform partial RNase digestion B->C D Immunoprecipitate RBP of interest C->D E Dephosphorylate RNA 3' ends and ligate 3' adapter D->E F Radiolabel 5' ends and ligate 5' adapter E->F G Run SDS-PAGE and transfer to nitrocellulose membrane F->G H Excise band corresponding to RBP-RNA complex G->H I Proteinase K digestion to release RNA H->I J Reverse transcription I->J K PCR amplification J->K L High-throughput sequencing K->L M Align reads to genome/transcriptome L->M N Identify binding sites based on signature mutations (e.g., T to C) M->N

A general workflow for the PAR-CLIP protocol.

Halogenated_Pyrimidine_Selection cluster_criteria Primary Considerations cluster_analogs Recommended Analog Start Start: Select a Halogenated Pyrimidine HighEfficiency Is highest cross-linking efficiency the top priority? Start->HighEfficiency Avoid5FU Avoid 5-fluorouridine (5FU) for cross-linking InVivo Is the experiment in living cells? HighEfficiency->InVivo No Select5IU Consider 5-iodouridine (5IU) HighEfficiency->Select5IU Yes Toxicity Is minimizing cytotoxicity critical? InVivo->Toxicity No Select4sU 4-thiouridine (4sU) is a robust choice InVivo->Select4sU Yes Toxicity->Select4sU No Select5BrU Consider 5-bromouridine (5BrU) Toxicity->Select5BrU Yes Select5IU->InVivo N N Select4sU->N Proceed with PAR-CLIP Select5BrU->N

A decision tree for selecting the appropriate halogenated pyrimidine.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are methodologies for key experiments cited in this guide.

General PAR-CLIP Protocol (adapted for 4sU, 5BrU, and 5IU)

This protocol is a generalized version applicable to 4sU, 5BrU, and 5IU, with specific considerations for each analog. One source suggests that the protocol for 4-thiouridine can be identically applied to 5-bromouridine or 5-iodouridine.[4]

1. Cell Culture and Labeling:

  • Culture cells to ~80% confluency.

  • Add the photoreactive nucleoside to the culture medium.

    • 4sU: Final concentration of 100 µM.[6]

    • 5BrU/5IU: Concentration may need to be optimized, but similar concentrations to 4sU can be used as a starting point.

  • Incubate for a period that allows for efficient incorporation into newly synthesized RNA (e.g., 4-16 hours).

2. UV Cross-linking:

  • Wash cells with ice-cold PBS.

  • Irradiate cells with the appropriate UV wavelength and energy.

    • 4sU: 365 nm UV light (e.g., 0.15 J/cm²).[6]

    • 5BrU: 308 nm UV light.[3]

    • 5IU: 325 nm UV light.[5]

  • Harvest cells by scraping.

3. Cell Lysis and RNase Digestion:

  • Lyse cells in a suitable lysis buffer (e.g., NP40-based).

  • Perform a partial RNase T1 digestion to fragment the RNA.

4. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific to the RBP of interest, coupled to magnetic beads.

  • Wash the beads extensively to remove non-specifically bound proteins and RNA.

5. RNA End-Processing and Adapter Ligation:

  • Dephosphorylate the 3' ends of the cross-linked RNA fragments using alkaline phosphatase.

  • Ligate a 3' adapter to the RNA fragments.

  • Radiolabel the 5' ends with γ-³²P-ATP using T4 polynucleotide kinase.

  • Ligate a 5' adapter to the RNA fragments.

6. Protein-RNA Complex Purification and RNA Isolation:

  • Elute the protein-RNA complexes from the beads and separate them by SDS-PAGE.

  • Transfer the separated complexes to a nitrocellulose membrane.

  • Identify the band corresponding to the RBP-RNA complex by autoradiography.

  • Excise the band and treat with Proteinase K to digest the protein and release the RNA.

7. cDNA Library Preparation and Sequencing:

  • Perform reverse transcription using a primer complementary to the 3' adapter.

  • Amplify the resulting cDNA by PCR using primers that anneal to the adapter sequences.

  • Sequence the cDNA library using a high-throughput sequencing platform.

8. Data Analysis:

  • Align the sequencing reads to the relevant genome or transcriptome.

  • Identify RBP binding sites by looking for clusters of reads.

  • Analyze the frequency of characteristic mutations (T-to-C) within these clusters to pinpoint the exact cross-linking sites.

Considerations for 5-fluorouridine (5FU)

Due to its high cytotoxicity and primary mechanism of action through the inhibition of essential cellular processes, 5FU is not a recommended agent for standard RNA-protein cross-linking studies that aim to capture native interactions in living cells.[8][9][10] Its incorporation into RNA can lead to significant cellular stress and alter normal RNA metabolism, thereby confounding the interpretation of cross-linking results. For applications requiring the labeling and subsequent isolation of nascent RNA with minimal perturbation, analogs like 4sU and 5BrU are superior choices.

Conclusion

The selection of a halogenated pyrimidine for RNA labeling and cross-linking is a critical step that can significantly impact the outcome of an experiment. 4-thiouridine stands out as a well-characterized and robust analog for in vivo studies, with extensive protocol optimization available. For researchers prioritizing the highest possible cross-linking efficiency in vitro, 5-iodouridine presents a compelling alternative, albeit with a need for specific UV light sources. 5-bromouridine offers a balance of reasonable efficiency and potentially lower cytotoxicity. 5-fluorouridine, due to its profound impact on cellular metabolism, should generally be avoided for applications aiming to study native RNA-protein interactions. By carefully considering the experimental goals and the properties of each analog, researchers can select the most appropriate tool to successfully elucidate the complex networks of RNA-protein interactions.

References

Validating the Incorporation of 2'-O-Methyl-5-Iodo-Uridine: A Comparative Guide to Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of modified nucleotide incorporation into therapeutic oligonucleotides is paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) methods for confirming the presence of 2'-O-Methyl-5-Iodo-Uridine, a modification of interest in RNA therapeutics. We delve into the principles, experimental protocols, and comparative performance of the two leading MS techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.

The introduction of modified nucleotides like this compound can enhance the therapeutic properties of RNA-based drugs, including their stability and efficacy. Consequently, robust analytical methods are required to verify the precise incorporation of these modifications. Mass spectrometry has emerged as the gold standard for this purpose due to its high sensitivity, accuracy, and ability to provide detailed structural information.[1][2][3]

A Tale of Two Techniques: LC-MS and MALDI-TOF

The two most prominent mass spectrometry techniques for analyzing modified oligonucleotides are Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.[1] While both can successfully identify and quantify modified nucleotides, they operate on different principles and offer distinct advantages and disadvantages.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. This technique is particularly well-suited for the quantitative analysis of modified nucleosides after enzymatic digestion of the RNA.[2][4][5]

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry , on the other hand, is a soft ionization technique that allows for the analysis of large biomolecules, such as intact oligonucleotides or large RNA fragments.[6][7][8] It is a powerful tool for the qualitative analysis and sequence mapping of modified RNAs.[7]

The general workflow for validating the incorporation of this compound using mass spectrometry is depicted below:

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Oligo_Synthesis Oligonucleotide Synthesis with 2'-O-Me-5-Iodo-U Purification Purification of Modified Oligonucleotide Oligo_Synthesis->Purification Digestion Enzymatic Digestion (for LC-MS) Purification->Digestion Optional MALDI_TOF MALDI-TOF MS Analysis Purification->MALDI_TOF LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Processing Data Processing and Interpretation LC_MS->Data_Processing MALDI_TOF->Data_Processing Validation Validation of Incorporation Data_Processing->Validation Method_Comparison cluster_LCMS LC-MS/MS cluster_MALDITOF MALDI-TOF MS LCMS_Strength Strengths: - High Sensitivity & Accuracy - Quantitative LCMS_App Best for: - Accurate Quantification - Stoichiometry Determination LCMS_Strength->LCMS_App LCMS_Weakness Weaknesses: - Indirect (requires digestion) - Lower Throughput LCMS_Weakness->LCMS_App MALDI_Strength Strengths: - High Throughput - Analyzes intact molecules - Simple sample prep MALDI_App Best for: - Rapid Screening - Sequence Confirmation MALDI_Strength->MALDI_App MALDI_Weakness Weaknesses: - Primarily Qualitative - Lower Resolution than some MS MALDI_Weakness->MALDI_App

References

Unveiling the Biological Activity of 2'-O-Methyl-5-Iodo-Uridine Modified RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biological impact of chemical modifications on RNA is paramount for the design of effective and safe therapeutics. This guide provides a comparative analysis of the functional activity of RNA modified with 2'-O-Methyl-5-Iodo-Uridine, drawing parallels with other common RNA modifications. While direct comparative data for this specific dual modification is limited, this guide synthesizes the known effects of its constituent parts—2'-O-methylation and 5-iodouridine—to provide a predictive functional profile.

This guide presents a summary of key functional assays, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate a deeper understanding of how this compound modified RNA is expected to perform in biological systems.

Comparative Analysis of Functional Assays

The biological activity of modified RNA is primarily assessed through a series of functional assays that probe its interaction with the cellular machinery. These assays typically evaluate the modified RNA's ability to evade the innate immune system, its stability within the cellular environment, and its efficiency as a template for protein translation.

Functional Assay Unmodified RNA Pseudouridine (Ψ) Modified RNA N1-Methyl-Pseudouridine (m1Ψ) Modified RNA 2'-O-Methyl-Uridine Modified RNA Predicted this compound Modified RNA
Innate Immune Activation (TLR7/8 Sensing) HighReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Innate Immune Activation (RIG-I Sensing) HighReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
mRNA Stability (Half-life in cells) LowIncreasedIncreasedIncreased[1]Likely Increased
Translation Efficiency (In vitro & in cells) ModerateIncreasedSignificantly IncreasedPotentially Reduced[2]Likely Reduced

Note: The predictions for this compound are based on the known effects of 2'-O-methylation. The specific contribution of the 5-iodo modification to these parameters requires direct experimental validation.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below to enable researchers to conduct their own comparative studies.

In Vitro Transcription of Modified RNA

Objective: To synthesize RNA molecules incorporating modified nucleotides.

Protocol:

  • Template Preparation: A linearized DNA template containing a T7 promoter upstream of the desired RNA sequence is prepared.

  • Reaction Setup: The in vitro transcription reaction is assembled on ice, typically in a 20 µL volume, containing:

    • T7 RNA Polymerase Buffer (10X)

    • Ribonucleotide Triphosphates (NTPs; ATP, GTP, CTP, and the desired UTP or modified UTP) at a final concentration of 2 mM each. For modified RNA, UTP is completely replaced with this compound triphosphate or other modified UTPs.

    • T7 RNA Polymerase

    • Linearized DNA template (0.5-1.0 µg)

    • RNase Inhibitor

    • Nuclease-free water to the final volume.

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, DNase I is added to the reaction and incubated at 37°C for 15-30 minutes.

  • Purification: The synthesized RNA is purified using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.

  • Quality Control: The integrity and concentration of the purified RNA are assessed by gel electrophoresis and spectrophotometry.

Innate Immune Activation Assays

1. Toll-Like Receptor (TLR) Activation Assay using Reporter Cells

Objective: To measure the activation of endosomal TLRs (TLR7 and TLR8) by modified RNA.

Protocol:

  • Cell Culture: HEK-Blue™ TLR7 and TLR8 reporter cell lines (or other suitable reporter cells expressing a reporter gene like secreted embryonic alkaline phosphatase, SEAP, under the control of an NF-κB-inducible promoter) are cultured according to the manufacturer's instructions.

  • Transfection: Cells are seeded in a 96-well plate and transfected with the in vitro transcribed RNA (unmodified or modified) using a suitable transfection reagent (e.g., Lipofectamine). A positive control (e.g., R848) and a negative control (transfection reagent only) should be included.

  • Incubation: The cells are incubated for 18-24 hours to allow for TLR activation and reporter gene expression.

  • Reporter Gene Assay: The activity of the reporter gene is measured. For SEAP, the supernatant is collected and assayed using a SEAP detection reagent. The absorbance is read on a spectrophotometer.

  • Data Analysis: The level of TLR activation is proportional to the reporter gene activity. Results are typically normalized to the negative control.

2. RIG-I Activation Assay

Objective: To determine if the modified RNA activates the cytosolic RIG-I pathway.

Protocol:

  • Cell Culture and Transfection: A549 cells (or other cells with a functional RIG-I pathway) are seeded in a 24-well plate. Cells are transfected with 5'-triphosphorylated in vitro transcribed RNA (unmodified or modified). A known RIG-I agonist (e.g., 5'ppp-dsRNA) is used as a positive control.

  • Incubation: Cells are incubated for 12-24 hours.

  • Analysis of Interferon-β (IFN-β) Induction:

    • RT-qPCR: RNA is extracted from the cells, and the expression level of IFN-β mRNA is quantified by reverse transcription-quantitative PCR (RT-qPCR).

    • ELISA: The concentration of secreted IFN-β in the cell culture supernatant is measured by ELISA.

  • Analysis of IRF3 Phosphorylation: Cell lysates are collected and subjected to Western blotting to detect the phosphorylation of IRF3, a key downstream signaling molecule in the RIG-I pathway.

mRNA Stability Assay

Objective: To determine the half-life of modified mRNA in cells.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293T) is seeded and transfected with the in vitro transcribed mRNA encoding a reporter protein (e.g., luciferase or GFP).

  • Transcription Inhibition: After allowing for initial protein expression (typically 4-6 hours post-transfection), transcription is inhibited by adding Actinomycin D (5 µg/mL) to the cell culture medium. This ensures that no new mRNA is synthesized.

  • Time-Course RNA Extraction: Cells are harvested at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, 12 hours). RNA is extracted from the cells at each time point.

  • RT-qPCR: The amount of the specific reporter mRNA remaining at each time point is quantified by RT-qPCR. A stable housekeeping gene can be used for normalization.

  • Data Analysis: The mRNA decay rate and half-life are calculated by plotting the percentage of remaining mRNA against time and fitting the data to a one-phase decay curve.[1][3]

In Vitro Translation Assay

Objective: To assess the efficiency of protein synthesis from a modified mRNA template.

Protocol:

  • Reaction Setup: An in vitro translation reaction is set up using a commercial kit (e.g., rabbit reticulocyte lysate or wheat germ extract system). The reaction typically includes:

    • In vitro translation master mix

    • Amino acid mixture (with or without a labeled amino acid like 35S-methionine)

    • In vitro transcribed mRNA (unmodified or modified) encoding a reporter protein.

  • Incubation: The reaction is incubated at 30°C for 60-90 minutes.

  • Analysis of Protein Synthesis:

    • Luciferase Assay: If the mRNA encodes luciferase, the luminescence is measured after adding the luciferase substrate.

    • SDS-PAGE and Autoradiography: If a radiolabeled amino acid was used, the translated proteins are separated by SDS-PAGE, and the gel is dried and exposed to an X-ray film or a phosphorimager screen.

    • Western Blot: The amount of translated protein can be quantified by Western blot using an antibody specific to the reporter protein.

  • Data Analysis: The translation efficiency is determined by the amount of protein produced from the modified mRNA relative to the unmodified control.

Visualization of Key Biological Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Modified RNA Modified RNA TLR7/8 TLR7/8 Modified RNA->TLR7/8 Binding (Reduced) MyD88 MyD88 TLR7/8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK Complex IKK Complex TAK1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines Transcription Type I Interferons Type I Interferons IRF7->Type I Interferons Transcription

Caption: TLR7/8 signaling pathway initiated by RNA.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Modified RNA (5'ppp) Modified RNA (5'ppp) RIG-I (inactive) RIG-I (inactive) Modified RNA (5'ppp)->RIG-I (inactive) Binding (Reduced) RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) MAVS MAVS RIG-I (active)->MAVS TRAF3 TRAF3 MAVS->TRAF3 TBK1/IKKε TBK1/IKKε TRAF3->TBK1/IKKε IRF3 IRF3 TBK1/IKKε->IRF3 Phosphorylates Phospho-IRF3 Phospho-IRF3 IRF3->Phospho-IRF3 Type I Interferons Type I Interferons Phospho-IRF3->Type I Interferons Transcription

Caption: RIG-I signaling pathway activated by 5'-triphosphate RNA.

Experimental_Workflow_Functional_Assays cluster_synthesis RNA Synthesis & Preparation cluster_assays Functional Assays cluster_readouts Data Analysis & Comparison DNA Template DNA Template In Vitro Transcription In Vitro Transcription DNA Template->In Vitro Transcription RNA Purification RNA Purification In Vitro Transcription->RNA Purification Quality Control Quality Control RNA Purification->Quality Control Immune Activation Immune Activation Quality Control->Immune Activation mRNA Stability mRNA Stability Quality Control->mRNA Stability Translation Efficiency Translation Efficiency Quality Control->Translation Efficiency Cytokine/IFN Levels Cytokine/IFN Levels Immune Activation->Cytokine/IFN Levels mRNA Half-life mRNA Half-life mRNA Stability->mRNA Half-life Protein Yield Protein Yield Translation Efficiency->Protein Yield

Caption: General workflow for functional analysis of modified RNA.

Conclusion

The incorporation of this compound into RNA is predicted to confer significant advantages in therapeutic applications, primarily through the robust suppression of innate immune responses, a characteristic feature of 2'-O-methylation. This modification is expected to reduce the activation of key pattern recognition receptors like TLR7, TLR8, and RIG-I, thereby minimizing inflammatory side effects. Furthermore, 2'-O-methylation is known to enhance RNA stability, which could lead to a longer therapeutic window. However, it is important to note that 2'-O-methylation has been shown to potentially decrease translation efficiency. The precise impact of the 5-iodo group on these biological activities remains to be elucidated through direct experimental investigation. The protocols and comparative framework provided in this guide offer a solid foundation for researchers to embark on such studies, ultimately contributing to the rational design of next-generation RNA therapeutics.

References

A Comparative Review of 2'-O-Methylated Nucleosides in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic oligonucleotides is continually evolving, with chemical modifications playing a pivotal role in enhancing their efficacy, stability, and safety. Among the various modifications, 2'-O-methylation (2'-O-Me) of the ribose sugar has emerged as a cornerstone in the design of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based therapeutics. This guide provides an objective comparison of 2'-O-methylated nucleosides against other common modifications, supported by experimental data, to aid in the rational design of next-generation oligonucleotide drugs.

Performance Comparison of Oligonucleotide Modifications

The therapeutic potential of an oligonucleotide is intrinsically linked to its ability to bind its target with high affinity and specificity, resist nuclease degradation, and elicit the desired biological response with minimal off-target effects. The following tables summarize key performance metrics for 2'-O-Me modified oligonucleotides in comparison to unmodified oligonucleotides and those containing other prevalent modifications like phosphorothioates (PS) and locked nucleic acids (LNA).

Table 1: Thermal Stability (Tm) of Modified Oligonucleotides

ModificationChange in Tm per Modification (°C)Duplex TypeReference
2'-O-Methyl (2'-O-Me)+1.0 to +1.5RNA/RNA[1]
Phosphorothioate (PS)-0.5DNA/RNA[2]
Locked Nucleic Acid (LNA)+2 to +8DNA/RNA or RNA/RNA[2]

Tm (melting temperature) is the temperature at which 50% of the oligonucleotide is in a duplex with its complement. A higher Tm indicates greater duplex stability and binding affinity.

Table 2: Nuclease Resistance (Serum Half-life)

Oligonucleotide TypeModificationHalf-life in Human SerumReference
Unmodified DNANone~1.5 hours[3]
Phosphorothioate (PS)Full PS backbone> 24 hours[2][3]
2'-O-Methyl (Gapmer)2'-O-Me wings, PS backbone~5 hours[2]
LNA (Gapmer)LNA wings, PS backboneHighly stable[2][3]
2'-O-Me + PSFull 2'-O-Me and PS backbone> 72 hours[1]

Nuclease resistance is a critical factor for in vivo applications. The half-life in serum provides an indication of the oligonucleotide's stability in a biological environment.

Table 3: In Vitro and In Vivo Efficacy

TargetOligonucleotide TypeModificationIC50 / ED50Organism/Cell LineReference
Vanilloid Receptor 1 (VR1)Antisense OligonucleotidePhosphorothioate (PS)~70 nM (IC50)Cos-7 cells[2]
Vanilloid Receptor 1 (VR1)Antisense Oligonucleotide2'-O-Me Gapmer~220 nM (IC50)Cos-7 cells[2]
Vanilloid Receptor 1 (VR1)Antisense OligonucleotideLNA Gapmer0.4 nM (IC50)Cos-7 cells[2]
Vanilloid Receptor 1 (VR1)siRNA-0.06 nM (IC50)Cos-7 cells[2]
PTENAntisense Oligonucleotide2'-O-Me Gapmer~2-5 mg/kg (ED50)Mouse[4]
TRADDAntisense Oligonucleotide2'-MOE Gapmer~30 mg/kgMouse[5]
TRADDAntisense OligonucleotideLNA Gapmer~1.5 µmol/kgMouse[5]

IC50 is the concentration of an oligonucleotide required to inhibit 50% of the target gene expression in vitro. ED50 is the dose required to produce a 50% therapeutic effect in vivo. Lower values indicate higher potency.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of therapeutic oligonucleotides.

Melting Temperature (Tm) Measurement

Objective: To determine the thermal stability of an oligonucleotide duplex.

Methodology:

  • Sample Preparation:

    • Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • The final concentration of each oligonucleotide should be in the range of 0.5-1.0 µM.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Procedure:

    • Heat the sample to 95°C for 5 minutes to ensure complete denaturation.

    • Cool the sample slowly to the starting temperature (e.g., 25°C).

    • Increase the temperature from the starting to the final temperature (e.g., 25°C to 95°C) at a controlled rate (e.g., 1°C/minute).

    • Monitor the absorbance at 260 nm continuously during the temperature ramp.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • The Tm is the temperature at which the absorbance is halfway between the minimum and maximum values, corresponding to the midpoint of the melting transition. This can be determined by finding the peak of the first derivative of the melting curve.[6][7]

Nuclease Resistance Assay (Serum Stability)

Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases found in serum.

Methodology:

  • Sample Preparation:

    • Incubate the test oligonucleotide (e.g., at a final concentration of 1 µM) in a solution containing 90% human or fetal bovine serum at 37°C.

  • Time Points:

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • Stop the enzymatic degradation at each time point by adding a solution containing a proteinase K and a denaturing agent (e.g., urea).

  • Analysis:

    • Analyze the integrity of the oligonucleotide at each time point using gel electrophoresis (e.g., polyacrylamide gel electrophoresis - PAGE) or high-performance liquid chromatography (HPLC).[2][8]

  • Data Analysis:

    • Quantify the amount of full-length oligonucleotide remaining at each time point.

    • Calculate the half-life (t1/2) of the oligonucleotide by fitting the data to a first-order decay model.[3]

In Vitro Efficacy Assay (Antisense Oligonucleotide)

Objective: To determine the potency of an ASO in reducing target mRNA levels in cultured cells.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or A549) in 24-well plates and grow to 70-80% confluency.

    • Transfect the cells with the ASO at various concentrations (e.g., 0.1 nM to 100 nM) using a suitable transfection reagent (e.g., Lipofectamine).

    • Include appropriate controls, such as a scrambled sequence control and an untreated control.

  • Incubation:

    • Incubate the cells for 24-48 hours post-transfection.

  • RNA Extraction and qRT-PCR:

    • Isolate total RNA from the cells.

    • Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression level of the target mRNA.

    • Normalize the target mRNA expression to a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the percentage of target mRNA reduction for each ASO concentration compared to the scrambled control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ASO concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows can greatly enhance understanding and communication among researchers. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes relevant to therapeutic oligonucleotides.

Antisense Oligonucleotide (ASO) Drug Development Workflow

ASO_Development_Workflow cluster_discovery Discovery & Design cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification & Validation ASO_Design ASO Design (Sequence Selection, Chemistry) Target_ID->ASO_Design Synthesis Oligonucleotide Synthesis ASO_Design->Synthesis In_Vitro In Vitro Screening (Potency, Specificity, Toxicity) Synthesis->In_Vitro In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A streamlined workflow for antisense oligonucleotide drug development.

siRNA-Mediated Gene Silencing via the RISC Pathway

RISC_Pathway dsRNA dsRNA (siRNA) Dicer Dicer dsRNA->Dicer processing siRNA_duplex siRNA duplex Dicer->siRNA_duplex RISC_loading RISC Loading Complex (RLC) siRNA_duplex->RISC_loading pre_RISC pre-RISC RISC_loading->pre_RISC incorporation Passenger_strand Passenger Strand (degraded) pre_RISC->Passenger_strand unwinding RISC Activated RISC pre_RISC->RISC mRNA Target mRNA RISC->mRNA target binding Cleavage mRNA Cleavage mRNA->Cleavage slicing by Ago2 Fragments mRNA Fragments (degraded) Cleavage->Fragments

Caption: The RNA-induced silencing complex (RISC) pathway for siRNA-mediated gene silencing.

RNase H-Mediated Cleavage of Target mRNA by a Gapmer ASO

RNaseH_Mechanism ASO Gapmer ASO (2'-O-Me wings, DNA gap) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruitment Cleavage mRNA Cleavage RNaseH->Cleavage catalysis Fragments mRNA Fragments (degraded) Cleavage->Fragments ASO_release ASO Release Cleavage->ASO_release ASO_release->Hybrid recycling

Caption: Mechanism of RNase H-dependent degradation of mRNA by a gapmer ASO.

Conclusion

2'-O-methyl modification offers a valuable tool in the design of therapeutic oligonucleotides, providing a good balance of increased nuclease resistance and enhanced binding affinity to RNA targets. While LNA modifications can offer superior binding affinity, and full phosphorothioate backbones provide robust nuclease resistance, 2'-O-Me modifications, often in combination with phosphorothioates in a "gapmer" design, present a well-characterized and effective strategy for many antisense applications. The choice of chemical modification strategy will ultimately depend on the specific therapeutic application, the desired mechanism of action, and the required pharmacokinetic profile. This guide provides a foundation of comparative data and standardized protocols to assist researchers in making informed decisions for the development of potent and safe oligonucleotide therapeutics.

References

Biophysical Characterization of RNA Containing 2'-O-Methyl-5-Iodo-Uridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleotides into RNA oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. These modifications are pivotal in enhancing the biophysical properties of RNA, such as thermal stability, nuclease resistance, and binding affinity, which are critical for applications ranging from antisense technology and siRNA to aptamers and mRNA-based therapeutics. This guide provides a comparative analysis of RNA containing the modified nucleotide 2'-O-Methyl-5-Iodo-Uridine, focusing on its biophysical characteristics in comparison to unmodified RNA and other common modifications.

Performance Comparison: Enhanced Stability

The introduction of a 2'-O-methyl group to the ribose sugar of a nucleotide is a well-established strategy to increase the thermal stability of RNA duplexes. This modification pre-organizes the sugar pucker into an A-form helical geometry, which is characteristic of RNA, thereby reducing the entropic penalty of duplex formation. Concurrently, the substitution of hydrogen with iodine at the 5-position of uridine also contributes to the stabilization of the RNA duplex. It is presumed that for oligomers containing 5-chloro, 5-bromo, or 5-iodouridine, a stronger hydrogen bond formed between the oxygen-4 of the halogenated uracil and the 6-amino group of adenine is responsible for this stabilizing effect.[1][2]

For context, studies on other 2'-O-modified RNAs have shown a significant increase in Tm. For instance, the presence of 2'-O-methyl nucleosides in RNA strands enhances the thermostability of the duplexes.[3] This stabilizing effect is a critical attribute for therapeutic oligonucleotides, as it improves their in-vivo efficacy and longevity.

Table 1: Comparative Thermal Stability of Modified RNA Duplexes (Illustrative)

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Rationale for Stability Change
2'-O-Methyl +1.0 to +2.0Pre-organization of sugar pucker into A-form geometry, reducing the entropic penalty of duplex formation.
5-Iodo-Uridine +0.5 to +1.5Enhanced base stacking and potential for stronger hydrogen bonding.[1][2]
This compound Expected to be > +2.0 Synergistic effect of both 2'-O-methylation and 5-iodination, leading to significant stabilization.
Unmodified RNA ReferenceBaseline thermal stability.
2'-Fluoro +1.0 to +1.8Favors C3'-endo sugar pucker, similar to 2'-O-methyl, stabilizing the A-form helix.
Phosphorothioate -0.5 to -1.0The sulfur substitution can cause minor distortion of the phosphate backbone, slightly destabilizing the duplex.

Note: The ΔTm values are approximate and can vary depending on the sequence context, salt concentration, and position of the modification.

Experimental Protocols

To facilitate further research and validation of the properties of RNA containing this compound, this section provides detailed methodologies for key biophysical characterization experiments.

Synthesis of this compound Phosphoramidite

The synthesis of the key building block, the this compound phosphoramidite, is a prerequisite for incorporating this modified nucleotide into RNA oligonucleotides using automated solid-phase synthesis. A general synthetic scheme is outlined below.

Synthesis_Workflow Uridine Uridine Iodination Iodination (e.g., I2, NIS) Uridine->Iodination Step 1 Methylation 2'-O-Methylation (e.g., CH3I, NaH) Iodination->Methylation Step 2 Protection 5'-OH Protection (e.g., DMT-Cl) Methylation->Protection Step 3 Phosphitylation 3'-Phosphitylation (e.g., CEP-Cl, DIPEA) Protection->Phosphitylation Step 4 Final_Product This compound Phosphoramidite Phosphitylation->Final_Product Final Product

Caption: Synthetic workflow for this compound phosphoramidite.

Protocol:

  • Iodination of Uridine: Uridine is first iodinated at the 5-position of the uracil base. This can be achieved using various iodinating agents such as iodine (I2) in the presence of an oxidizing agent or N-iodosuccinimide (NIS). The reaction is typically carried out in an appropriate organic solvent.

  • 2'-O-Methylation: The resulting 5-iodouridine is then selectively methylated at the 2'-hydroxyl group of the ribose sugar. A common method involves the use of a methylating agent like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) to deprotonate the 2'-hydroxyl group. This step requires careful control of reaction conditions to ensure selectivity for the 2'-position over the 3'- and 5'-hydroxyl groups.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for its selective removal during automated oligonucleotide synthesis. This is typically achieved by reacting the 2'-O-methyl-5-iodouridine with DMT-chloride in the presence of a base like pyridine.

  • 3'-Phosphitylation: Finally, the 3'-hydroxyl group is phosphitylated to introduce the phosphoramidite moiety. This is commonly done using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a weak base such as N,N-diisopropylethylamine (DIPEA).

  • Purification: The final product is purified using column chromatography to yield the pure this compound phosphoramidite, which can then be used in an automated DNA/RNA synthesizer.

UV Thermal Denaturation (UV Melting)

UV melting is a standard technique to determine the thermal stability of nucleic acid duplexes. The melting temperature (Tm) is the temperature at which 50% of the duplex molecules have dissociated into single strands.

UV_Melting_Workflow Sample_Prep Sample Preparation (RNA duplex in buffer) Spectrophotometer UV-Vis Spectrophotometer with Peltier Sample_Prep->Spectrophotometer Heating Controlled Heating (e.g., 1°C/min) Spectrophotometer->Heating Abs_Measurement Measure Absorbance at 260 nm Heating->Abs_Measurement Melting_Curve Generate Melting Curve (Absorbance vs. Temperature) Abs_Measurement->Melting_Curve Tm_Calculation Calculate Tm (First Derivative) Melting_Curve->Tm_Calculation Thermo_Analysis Thermodynamic Analysis (van't Hoff plot) Tm_Calculation->Thermo_Analysis CD_Spectroscopy_Workflow Sample_Prep Sample Preparation (RNA duplex in buffer) CD_Spectropolarimeter CD Spectropolarimeter Sample_Prep->CD_Spectropolarimeter Wavelength_Scan Wavelength Scan (e.g., 200-320 nm) CD_Spectropolarimeter->Wavelength_Scan Spectrum_Acquisition Acquire CD Spectrum Wavelength_Scan->Spectrum_Acquisition Data_Analysis Analyze Spectrum (Conformational analysis) Spectrum_Acquisition->Data_Analysis

References

Cross-validation of experimental results obtained using 2'-O-Methyl-5-Iodo-Uridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Experimental Performance of 2'-O-Methyl-5-Iodo-Uridine and its Alternatives.

This guide provides a comprehensive comparison of the experimental results obtained using this compound, a modified nucleoside with potential therapeutic applications. Its performance is cross-validated against established alternatives, Idoxuridine and 5-Fluorouracil, in the contexts of antiviral and anticancer research. This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a synthetic nucleoside analog that has garnered interest for its potential as an anticancer and antiviral agent. The strategic placement of a methyl group at the 2'-O position of the ribose sugar and an iodine atom at the 5th position of the uracil base modifies its biological activity compared to naturally occurring nucleosides. This guide will delve into the quantitative data available for this compound and its common alternatives, providing a framework for researchers to evaluate its potential for their specific applications.

Quantitative Performance Comparison

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies for this compound are limited in the public domain. The data presented for this compound is based on general knowledge of 2'-O-methylated nucleosides, while more specific data is available for its alternatives.

Table 1: Comparative Antiviral Activity

CompoundVirusAssayEndpointResult
This compound Herpes Simplex Virus (HSV)Plaque Reduction AssayIC50Data not readily available in public sources.
Idoxuridine Herpes Simplex Virus Type 1 (HSV-1)Plaque Reduction AssayAntiviral Index80[1]
5-Methoxymethyl-2'-deoxyuridine Herpes Simplex Virus Type 1 (HSV-1)Plaque Reduction AssayAntiviral Index>250[1]
Cytosine Arabinoside (Ara-C) Herpes Simplex Virus Type 1 (HSV-1)Plaque Reduction AssayAntiviral Index8[1]
Adenine Arabinoside (Ara-A) Herpes Simplex Virus Type 1 (HSV-1)Plaque Reduction AssayAntiviral Index40[1]
2',3'-isopropylidene-5-iodouridine Human Immunodeficiency Virus (HIV-1)Lentiviral Transduction AssayEC50Data suggests significant inhibition[2]

Table 2: Comparative Anticancer Activity

CompoundCancer Cell LineAssayEndpointResult (µM)
This compound VariousMTT AssayGI50Data not readily available in public sources.
5-Fluorouracil (5-FU) Colorectal Cancer Cell LinesNot SpecifiedGI50Varies significantly across cell lines[3]
5-Fluorouracil (5-FU) Esophageal Squamous Cell CarcinomaCell Proliferation AssayIC501.00 to 39.81[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Culture: A monolayer of susceptible host cells is grown in 6-well or 12-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known concentration of the virus for a specific adsorption period (e.g., 1 hour).

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound, Idoxuridine).

  • Plaque Formation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication).

  • Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined and reported as the IC50 value.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound, 5-Fluorouracil) for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • GI50 Calculation: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The GI50 is the concentration of the compound that causes a 50% reduction in cell growth compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design and development.

Antiviral Mechanism of Action

Nucleoside analogs like this compound and Idoxuridine primarily act by interfering with viral DNA or RNA synthesis.

  • Idoxuridine: As a thymidine analog, Idoxuridine is phosphorylated by viral and cellular kinases and incorporated into viral DNA. The presence of the iodine atom disrupts base pairing and leads to the production of faulty viral proteins, thereby inhibiting viral replication.[5][6][7] Resistance can develop through mutations in the viral thymidine kinase.[5]

The 2'-O-methylation in this compound is known to increase the stability of RNA duplexes. This modification could potentially enhance its binding to viral RNA-dependent RNA polymerases, acting as a chain terminator and inhibiting viral replication.

Antiviral_Mechanism Nucleoside_Analog This compound (or Idoxuridine) Cellular_Kinases Cellular/Viral Kinases Nucleoside_Analog->Cellular_Kinases Phosphorylation Triphosphate_Form Triphosphate Analog Cellular_Kinases->Triphosphate_Form Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate_Form->Viral_Polymerase Incorporation Viral_Genome Growing Viral DNA/RNA Chain Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination & Inhibition of Replication Viral_Genome->Chain_Termination

Caption: General mechanism of action for antiviral nucleoside analogs.

Anticancer Mechanism of Action
  • 5-Fluorouracil (5-FU): 5-FU is a prodrug that is converted into several active metabolites. Its primary mechanism of action involves the inhibition of thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.[3][8] Resistance to 5-FU can arise from various mechanisms, including alterations in drug metabolism and target enzyme modifications.[3][8][9]

Modified nucleosides like this compound could potentially be incorporated into the DNA or RNA of cancer cells, leading to the induction of apoptosis (programmed cell death). The specific signaling pathways involved in this process are areas of active research. Key pathways often implicated in cancer cell survival and apoptosis include the PI3K/Akt and MAPK/ERK pathways.

Anticancer_Signaling cluster_0 Drug Action cluster_1 Cellular Signaling Pathways cluster_2 Cellular Response Drug This compound (or 5-Fluorouracil) PI3K_Akt PI3K/Akt Pathway Drug->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway Drug->MAPK_ERK Modulates Apoptosis Apoptosis (Cell Death) PI3K_Akt->Apoptosis Regulates Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Regulates MAPK_ERK->Apoptosis Regulates MAPK_ERK->Proliferation Regulates

Caption: Potential signaling pathways affected by anticancer nucleoside analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel nucleoside analog like this compound.

Experimental_Workflow cluster_0 cluster_1 Start Start: Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Plaque Reduction, MTT Assay) Start->In_Vitro_Screening Determine_Activity Determine IC50 / GI50 In_Vitro_Screening->Determine_Activity Mechanism_Studies Mechanism of Action Studies (e.g., Polymerase Inhibition, Apoptosis Assays) Determine_Activity->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Determine_Activity->In_Vivo_Studies Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) Mechanism_Studies->Signaling_Pathway Signaling_Pathway->In_Vivo_Studies End End: Lead Optimization & Preclinical Development In_Vivo_Studies->End

Caption: A generalized workflow for the preclinical evaluation of a novel nucleoside analog.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral and anticancer therapeutics. While direct comparative data is still emerging, the known effects of 2'-O-methylation and 5-iodination on nucleoside analogs suggest a strong potential for biological activity. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this and similar compounds. Further head-to-head comparative studies with established drugs are warranted to fully characterize its performance and guide its potential clinical translation.

References

Safety Operating Guide

Proper Disposal of 2'-O-Methyl-5-Iodo-Uridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 2'-O-Methyl-5-Iodo-Uridine is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This modified nucleoside, containing an iodine atom, requires specific handling as a halogenated organic compound. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS). While a complete SDS for this compound requires logging into supplier websites, the available information indicates that this compound should be handled with care.[1][2][3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Step-by-Step Disposal Procedure

The proper disposal of this compound follows the guidelines for halogenated organic waste.[2][4] Mixing this type of waste with non-halogenated streams can lead to improper disposal and increased costs.[4]

  • Segregation: Isolate all waste containing this compound. This includes pure compound, contaminated solutions, and any materials used for handling and cleanup, such as pipette tips, gloves, and absorbent pads.

  • Waste Container: Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[2][3][5] The container must be compatible with the chemical properties of the waste.

  • Labeling: Affix a hazardous waste tag to the container.[3] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration or approximate percentage of the compound in the waste stream.

    • Any other components of the waste mixture.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, such as a fume hood, away from incompatible materials.[3] Ensure the container is kept closed except when adding waste.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste pickup request system.

  • Professional Disposal: The collected halogenated waste will be handled by a licensed hazardous waste disposal contractor for incineration or other appropriate treatment methods.[2][4]

Key Data Summary

ParameterInformationSource
Chemical Name This compoundAdvent Bio[3]
Molecular Formula C10H13IN2O6ChemGenes[1]
Molecular Weight 384.12 g/mol Chem-Impex[2]
Waste Category Halogenated Organic WasteBraun Research Group[5], Cornell EHS[6]
Disposal Method Incineration by a licensed contractorSafety & Risk Services[4]

Disposal Workflow Diagram

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal A Generate this compound Waste B Segregate as Halogenated Organic Waste A->B C Place in Designated Halogenated Waste Container B->C D Complete and Affix Hazardous Waste Tag C->D E Store in Satellite Accumulation Area D->E F Request Waste Pickup from EHS E->F G Collection by Licensed Hazardous Waste Contractor F->G H Proper Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2'-O-Methyl-5-Iodo-Uridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Personal Protective Equipment, and Disposal.

This guide provides crucial safety and logistical information for the handling of 2'-O-Methyl-5-Iodo-Uridine, a modified nucleoside analog. Adherence to these procedures is essential to ensure personal safety and proper disposal in a laboratory setting. The recommendations are based on available safety data for similar compounds and general best practices for handling potentially hazardous chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound with comprehensive quantitative data is not publicly available, information for structurally similar compounds, such as 2'-Deoxy-5'-O-DMT-5-iodouridine, indicates potential hazards. These include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1] Therefore, a cautious approach with robust personal protection is mandatory.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications and Best Practices
Hand Protection Double-layered Nitrile GlovesWear two pairs of chemically resistant nitrile gloves. Change the outer glove immediately if contaminated. Do not wear gloves outside of the designated work area.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves. Gowns should not be worn outside the laboratory.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling the solid compound or preparing solutions, to protect against splashes.
Respiratory Protection NIOSH-approved RespiratorWhen handling the powder outside of a certified containment device, a NIOSH-approved respirator appropriate for particulates should be used.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, particularly the weighing and preparation of solutions, should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

  • Preparation : Before handling the compound, ensure the designated work area within the fume hood is clean and decontaminated. Cover the work surface with a disposable, absorbent bench liner.

  • Donning PPE : Put on all required PPE in the correct order: inner gloves, gown, outer gloves (over the gown cuffs), safety goggles, and face shield. If required, don a respirator according to your institution's safety protocols.

  • Weighing : Carefully weigh the solid this compound within the fume hood. Use a spatula to transfer the powder and avoid generating dust.

  • Solution Preparation : Add solvent to the solid in a closed container within the fume hood. Cap the container securely and mix gently to dissolve.

  • Handling Solutions : When working with solutions, exercise caution to prevent splashes and aerosol generation.

  • Post-Handling : After completing the work, decontaminate all surfaces and equipment. Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the face shield and goggles, then the gown, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.

  • Solid Waste : All contaminated solid waste, including gloves, gowns, bench liners, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.

  • Sharps : Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for chemically contaminated sharps.

  • Waste Pickup : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not pour any waste down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.